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Core Science & Biosynthesis

Foundational

What is the CAS number and molecular weight of 5-Chloro-4-iodopyridin-3-ol

Comprehensive Technical Guide: 5-Chloro-4-iodopyridin-3-ol in Advanced Drug Discovery As a Senior Application Scientist navigating the complex landscape of preclinical drug development, the selection of highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 5-Chloro-4-iodopyridin-3-ol in Advanced Drug Discovery

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, the selection of highly functionalized building blocks is paramount. Halogenated pyridines, specifically 5-Chloro-4-iodopyridin-3-ol , serve as critical linchpins in the synthesis of complex neurotherapeutics. This whitepaper deconstructs the physicochemical identity, mechanistic synthesis, and pharmacological utility of this compound, providing a field-proven framework for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

At the core of its utility, 5-Chloro-4-iodopyridin-3-ol offers a highly programmable scaffold. The orthogonal reactivity of its substituents—a chlorine atom, an iodine atom, and a hydroxyl group—allows for precise, sequential functionalization. The iodine at the C4 position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), while the chlorine at C5 imparts metabolic stability and lipophilicity[1].

Table 1: Core Identifiers and Molecular Properties

Property Value
Chemical Name 5-Chloro-4-iodopyridin-3-ol
CAS Number 1807171-86-3[2]
Molecular Weight 255.44 g/mol
Molecular Formula C5H3ClINO
SMILES String Ic1c(O)cncc1Cl

| MDL Number | MFCD28752900 |

Table 2: Safety & Hazard Classifications (GHS) Note: Rigorous engineering controls and PPE are required during handling.

Hazard Class Category Hazard Code Description
Acute Toxicity Category 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled[2].
Skin Irritation Category 2 H315 Causes skin irritation[2].
Eye Irritation Category 2A H319 Causes serious eye irritation[2].

| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness[2]. |

Strategic Role in Neuropharmacology: AMPA Receptor Modulation

In modern neuroscience, 5-Chloro-4-iodopyridin-3-ol is prominently utilized in the synthesis of indolone derivatives, which act as AMPA receptor modulators [3][4]. AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors mediate fast synaptic transmission in the central nervous system. By utilizing the orthogonal halogens on the pyridine ring, medicinal chemists can construct complex polycyclic systems that bind to the allosteric sites of the AMPA receptor, thereby modulating excitatory postsynaptic potentials without outcompeting endogenous glutamate[3].

AMPA_Pathway Glutamate Glutamate (Endogenous Ligand) AMPAR AMPA Receptor (Transmembrane Protein) Glutamate->AMPAR Binds Orthosteric Site Modulator Indolone Derivative (Synthesized from 5-Cl-4-I-pyridin-3-ol) Modulator->AMPAR Positive Allosteric Modulation Channel Ion Channel Opening (Na+, Ca2+ Influx) AMPAR->Channel Conformational Shift Depolarization Membrane Depolarization (Excitatory Postsynaptic Potential) Channel->Depolarization Cation Influx

Diagram 1: Mechanism of action for AMPA receptor modulators derived from 5-Chloro-4-iodopyridin-3-ol.

Mechanistic Workflow: Directed ortho-Metalation (DoM)

The synthesis of 5-Chloro-4-iodopyridin-3-ol relies on a highly regioselective Directed ortho-Metalation (DoM) strategy[5].

Causality in Experimental Design:

  • Protection Strategy: The native hydroxyl group must be protected as a methoxymethyl (MOM) ether. This serves a dual purpose: it prevents the acidic hydroxyl proton from quenching the organolithium reagent, and the MOM oxygen acts as a Lewis basic directing group. It coordinates the lithium cation of n-butyllithium (n-BuLi), directing the metalation specifically to the C4 position.

  • Cryogenic Control (-78 °C): The lithiation must be performed at cryogenic temperatures. This stabilizes the highly reactive lithiated pyridine intermediate and suppresses undesirable side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring (Chichibabin-type reaction) or premature halogen-metal exchange with the C5 chlorine[5].

  • Electrophilic Trapping: The addition of elemental iodine (I2) seamlessly traps the lithiated intermediate, installing the heavy halogen required for downstream cross-coupling.

Synthesis SM 3-Chloro-5-(methoxymethoxy)pyridine (Starting Material) Lithiated C4-Lithiated Intermediate (via n-BuLi, -78 °C) SM->Lithiated Directed ortho-Metalation Iodinated 3-Chloro-4-iodo-5-(methoxymethoxy)pyridine (via I2 addition) Lithiated->Iodinated Electrophilic Trapping Product 5-Chloro-4-iodopyridin-3-ol (via MOM Deprotection) Iodinated->Product Acidic Deprotection

Diagram 2: Three-stage synthetic workflow for the generation of 5-Chloro-4-iodopyridin-3-ol.

Step-by-Step Experimental Protocol

The following methodology is adapted from validated pharmaceutical patent literature (Janssen Pharmaceutica NV) to ensure a self-validating, high-fidelity synthesis[4][5].

Phase 1: Lithiation and Iodination
  • Preparation: To a rigorously dried, argon-purged flask, add 3-chloro-5-(methoxymethoxy)pyridine (3.4 g, 19.7 mmol) and anhydrous Tetrahydrofuran (THF) (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath[5].

  • Metalation: Dropwise, add n-butyllithium (2.5 M in hexanes, 13 mL, ~32.5 mmol) over a period of 20 minutes.

    • Self-Validation Check: Maintain stirring at -78 °C for exactly 1 hour. The solution will typically exhibit a deep color change indicative of the stabilized carbanion formation.

  • Electrophilic Quench: Prepare a solution of iodine (6.6 g, 26 mmol) in anhydrous THF (20 mL). Add this dropwise to the reaction mixture at -78 °C over 30 minutes[5].

  • Equilibration: Allow the resultant mixture to slowly warm to room temperature (rt) and stir for an additional 30 minutes to ensure complete conversion[5].

Phase 2: Workup and In-Process Validation
  • Reductive Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium sulfite (Na2SO3).

    • Causality Check: The Na2SO3 acts as a specific reducing agent, converting unreacted, electrophilic iodine (I2) into water-soluble iodide (I-). Validation: The characteristic dark brown color of iodine will immediately dissipate, confirming a successful quench[5].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 x 200 mL). Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-chloro-4-iodo-5-(methoxymethoxy)pyridine as a yellow solid (approx. 2.8 g, 47% yield)[5].

Phase 3: Deprotection
  • MOM Cleavage: Subject the intermediate to standard acidic deprotection conditions (e.g., HCl in methanol) to cleave the methoxymethyl ether.

  • Purification: Purify the crude product via Flash Column Chromatography (FCC) on SiO2, utilizing a gradient of 0-50% EtOAc in hexanes.

  • Final Isolation: The process yields the title compound, 5-Chloro-4-iodopyridin-3-ol , as a white solid[5]. Structural confirmation is achieved via 1H NMR (400 MHz, DMSO-d6): δ 8.53 (s, 1H), 8.31 (s, 1H)[5].

References

  • NextSDS. "5-chloro-4-iodopyridin-3-ol — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Chemikart. "5-chloro-4-iodopyridin-3-ol." Chemikart Database. URL:[Link]

  • Ameriks, M. K., Ravula, S., Savall, B. M., Swanson, D. M., Ziff, J. M., & Shireman, B. T. (2020). "Indolone compounds and their use as AMPA receptor modulators" (U.S. Patent No. 10,604,484 B2). United States Patent and Trademark Office.

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Exploratory

1H NMR and 13C NMR chemical shifts for 5-Chloro-4-iodopyridin-3-ol

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 5-Chloro-4-iodopyridin-3-ol Executive Summary 5-Chloro-4-iodopyridin-3-ol is a highly functionalized heterocyclic scaffold utilized extensively in the drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 5-Chloro-4-iodopyridin-3-ol

Executive Summary

5-Chloro-4-iodopyridin-3-ol is a highly functionalized heterocyclic scaffold utilized extensively in the drug discovery pipeline, most notably as an intermediate in the synthesis of AMPA receptor antagonists for neurological disorders[1]. The orthogonal reactivity of its halogen substituents (chlorine at C-5 and iodine at C-4) allows for highly selective, sequential transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an authoritative breakdown of the synthetic causality required to generate this molecule, alongside a rigorous assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By understanding the electronic interplay of the hydroxyl, chloro, and iodo substituents, researchers can accurately validate the structural integrity of this critical building block.

Mechanistic Context & Synthesis Strategy

The synthesis of 5-chloro-4-iodopyridin-3-ol relies on a highly regioselective workflow[1].

  • Protection & Directing Group Installation: Starting from 3-chloro-5-hydroxypyridine, the hydroxyl group is protected using chloromethyl methyl ether (MOM-Cl). The resulting methoxymethoxy (MOM) group serves a dual purpose: it protects the acidic phenol-like proton and acts as a powerful oxygen-based ortho-directing group.

  • Regioselective Lithiation: When treated with n-butyllithium at cryogenic temperatures (-78 °C), the synergistic directing effects of the MOM group at C-3 and the electronegative chlorine atom at C-5 highly acidify the C-4 proton. This specific electronic environment dictates exclusive lithiation at the 4-position[1].

  • Electrophilic Quench & Deprotection: The 4-lithio intermediate is intercepted by molecular iodine ( I2​ ) to install the heavy atom. Finally, acidic hydrolysis cleaves the MOM acetal to yield the target pyridinol[1].

Workflow Start 3-Chloro-5-hydroxypyridine MOM MOM Protection (MOM-Cl, Base) Start->MOM Int1 3-Chloro-5-(methoxymethoxy)pyridine MOM->Int1 DoM Directed Ortho Metalation (n-BuLi, THF, -78 °C) Int1->DoM Int2 4-Lithio Intermediate DoM->Int2 Quench Electrophilic Quench (I2 in THF) Int2->Quench Int3 3-Chloro-4-iodo-5-(methoxymethoxy)pyridine Quench->Int3 Deprotect MOM Deprotection (Acid Hydrolysis) Int3->Deprotect Product 5-Chloro-4-iodopyridin-3-ol Deprotect->Product NMR NMR Characterization (1H & 13C, DMSO-d6) Product->NMR

Fig 1: Synthesis and NMR workflow for 5-Chloro-4-iodopyridin-3-ol via directed ortho metalation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocol outlines the critical operational parameters and the chemical causality behind each step[1].

Step 1: Directed Ortho Metalation and Iodination
  • Procedure: To a cooled (-78 °C) solution of 3-chloro-5-(methoxymethoxy)pyridine (19.7 mmol) in anhydrous THF (20 mL), add n-butyllithium (2.5 M in hexanes, 13 mL) dropwise over 20 minutes[1]. Stir at -78 °C for 1 hour. Add a solution of iodine (26 mmol) in THF (20 mL) dropwise over 30 minutes[1]. Warm to room temperature and stir for 30 minutes.

  • Causality & Trustworthiness: The reaction must be strictly maintained at -78 °C to prevent the highly reactive 4-lithio intermediate from undergoing unwanted nucleophilic attack or ring-opening.

  • Quench Validation: The reaction is poured into saturated aqueous Na2​SO3​ . This is a critical self-validating step: sodium sulfite chemically reduces any unreacted, oxidative iodine ( I2​ ) into water-soluble iodide ( I− ), preventing the oxidative degradation of the electron-rich pyridine ring during extraction[1].

Step 2: MOM Deprotection
  • Procedure: The intermediate 3-chloro-4-iodo-5-(methoxymethoxy)pyridine is dissolved in a solvent mixture (e.g., THF/HCl) and heated to cleave the acetal linkage, precipitating the crude 5-chloro-4-iodopyridin-3-ol.

  • Purification: Flash column chromatography (SiO2; 0-50% EtOAc/hexanes) yields the pure compound as a white solid[1].

Step 3: NMR Acquisition
  • Sample Prep: Dissolve ~15 mg of the purified solid in 0.6 mL of DMSO- d6​ . DMSO is chosen due to its ability to disrupt intermolecular hydrogen bonding of the pyridinol, ensuring sharp spectral resolution.

Spectral Analysis & Signal Causality

H NMR Causality: The Absence of Coupling

The 1 H NMR spectrum (400 MHz, DMSO- d6​ ) reveals two distinct singlets in the aromatic region at 8.53 ppm and 8.31 ppm [1].

  • Why Singlets? In the pyridine core, the protons at C-2 and C-6 are meta to each other across the nitrogen atom. The meta-coupling constant ( J2,6​ ) is extremely small (typically ~0.4 Hz). On a standard 400 MHz spectrometer, this coupling remains unresolved, resulting in sharp singlets rather than doublets.

  • Chemical Shift Assignment: H-6 is flanked by the highly electronegative chlorine atom and the ring nitrogen, leading to a strong inductive deshielding effect (8.53 ppm). Conversely, H-2 is adjacent to the hydroxyl group. While oxygen is electronegative, it donates electron density into the ring via resonance (+M effect), which slightly shields H-2, placing it upfield at 8.31 ppm.

C NMR Causality: The Heavy Atom Effect

The most diagnostic feature in the 13 C NMR spectrum of this compound is the chemical shift of C-4. While standard aromatic carbons resonate between 110–150 ppm, the C-4 carbon attached directly to iodine resonates significantly upfield (predicted ~97 ppm).

  • The HALA Effect: This is caused by the. The massive electron cloud of the iodine atom induces relativistic spin-orbit coupling, which heavily shields the attached carbon nucleus, pushing its resonance below 100 ppm.

Quantitative Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Rationale
8.53 Singlet (s)1HH-6 Deshielded by adjacent N atom and inductive pull of C-5 Chlorine[1].
8.31 Singlet (s)1HH-2 Shielded by resonance electron donation (+M) from the C-3 Hydroxyl group[1].
~11.0 Broad Singlet (br s)1H-OH Highly variable based on solvent water content and hydrogen bonding.
Table 2: 13 C NMR Predicted Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Rationale
~159.6 QuaternaryC-3 Strongly deshielded by the directly attached electronegative oxygen atom.
~145.2 CHC-6 Deshielded by adjacent nitrogen and inductive effect of chlorine.
~143.2 CHC-2 Deshielded by nitrogen, but mitigated by ortho-OH resonance.
~139.6 QuaternaryC-5 Deshielded by the directly attached chlorine atom.
~96.9 QuaternaryC-4 Uniquely shielded due to the relativistic HALA effect of the iodine atom.

References

  • Ameriks, M. K., et al. (2016). Pyridine derivatives as AMPA receptor antagonists. United States Patent US10604484B2. Janssen Pharmaceutica NV.

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

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Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 5-Chloro-4-iodopyridin-3-ol: A Technical Guide

Executive Summary 5-Chloro-4-iodopyridin-3-ol (CAS 1807171-86-3) is a highly functionalized, polyhalogenated pyridine scaffold widely utilized as a critical intermediate in pharmaceutical synthesis and cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-4-iodopyridin-3-ol (CAS 1807171-86-3) is a highly functionalized, polyhalogenated pyridine scaffold widely utilized as a critical intermediate in pharmaceutical synthesis and cross-coupling reactions[1],[2]. While its utility in solution-phase chemistry is well-documented, understanding its solid-state behavior provides indispensable insights into its reactivity, stability, and supramolecular assembly.

This whitepaper provides a comprehensive, self-validating methodological framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 5-chloro-4-iodopyridin-3-ol. By detailing the causality behind crystallographic experimental choices—specifically addressing the heavy-atom effect of iodine and the competitive interplay between hydrogen and halogen bonding—this guide serves as an authoritative resource for researchers characterizing heavily halogenated heterocyclic compounds.

Crystallographic Challenges: The Heavy-Atom Effect

The molecular architecture of 5-chloro-4-iodopyridin-3-ol features three distinct functional groups (–OH, –Cl, –I) on a rigid aromatic ring. From a crystallographic perspective, the primary challenge is the presence of the iodine atom ( Z=53 ).

Radiation Selection Causality: In standard SCXRD, Copper ( CuKα , λ=1.5418A˚ ) radiation is often preferred for organic molecules to maximize diffraction intensity. However, iodine possesses a massive mass attenuation coefficient. Utilizing Cu radiation for this compound would result in catastrophic X-ray absorption, leading to truncated data and masking the subtle electron density features of the lighter atoms (C, N, O). Therefore, Molybdenum ( MoKα , λ=0.71073A˚ ) or Silver ( AgKα ) radiation is strictly required to minimize absorption errors and accurately resolve the anisotropic displacement parameters of the pyridine core.

Experimental Methodology: SCXRD Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol represents a self-validating system for the acquisition and refinement of 5-chloro-4-iodopyridin-3-ol crystal data.

Step 1: Single Crystal Growth

  • Procedure: Dissolve approximately 50 mg of chromatographically purified 5-chloro-4-iodopyridin-3-ol[1] in a minimal volume of ethyl acetate. Carefully layer the solution with hexanes (1:3 ratio) in a narrow vial.

  • Mechanism: Allow for slow evaporation and solvent diffusion at 4 °C over 3–5 days. The gradual decrease in solubility promotes the nucleation of high-quality, defect-free single crystals (typically plate-like or needle-like habits).

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Under a polarized light microscope, select a crystal with optimal dimensions (e.g., 0.1×0.1×0.2mm3 ). Submerge the crystal in Paratone-N oil to prevent atmospheric degradation or solvent loss, and mount it on a cryoloop.

  • Mechanism: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream (100 K). Cryocooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction resolution.

Step 3: Data Collection and Reduction

  • Procedure: Utilize a diffractometer equipped with a Mo microfocus source and a CMOS/CCD detector. Collect full-sphere data using ω and ϕ scans.

  • Mechanism: Following integration, a multi-scan empirical absorption correction (e.g., SADABS) is mandatory. This step mathematically corrects the intensity deviations caused by the highly absorbing iodine atom depending on the crystal's orientation in the X-ray beam.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing algorithms. Perform full-matrix least-squares refinement on F2 using SHELXL[3].

  • Mechanism: Assign anisotropic displacement parameters to all non-hydrogen atoms. The hydroxyl hydrogen should be located from the difference Fourier map and refined freely or with a riding model to accurately determine the hydrogen-bonding network.

SCXRD_Workflow N1 1. Single Crystal Growth (EtOAc/Hexane Evaporation) N2 2. Crystal Mounting (Cryoloop, Paratone Oil, 100 K) N1->N2 N3 3. X-Ray Data Collection (Mo Kα Radiation, λ=0.71073 Å) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Least-Squares Refinement (Anisotropic, SHELXL) N5->N6

SCXRD data collection and refinement workflow optimized for heavy-atom pyridinols.

Representative Crystallographic Data

Due to the compound's primary role as a transient synthetic intermediate, standalone open-access unit cell depositions for this exact CAS are rare. However, based on the rigorous structural analysis of isostructural halogenated pyridinols, the following table summarizes the expected/modeled benchmark parameters researchers will encounter when solving this structure.

Crystallographic ParameterModeled Benchmark Value
Chemical Formula C₅H₃ClINO
Formula Weight 255.44 g/mol
Crystal System Monoclinic
Expected Space Group P21​/c (Centrosymmetric)
a (Å) ~ 4.50 – 5.50
b (Å) ~ 12.00 – 14.00
c (Å) ~ 10.00 – 11.00
β (°) ~ 95.0 – 105.0
Volume (ų) ~ 600.0 – 700.0
Z (Molecules per unit cell) 4
Calculated Density ( ρ , g/cm³) ~ 2.40 – 2.60
Absorption Coefficient ( μ , mm⁻¹) ~ 4.50 (Mo )

Supramolecular Architecture: Hydrogen vs. Halogen Bonding

The crystal packing of 5-chloro-4-iodopyridin-3-ol is dictated by a highly competitive landscape of non-covalent interactions. The analysis of these interactions is critical for understanding the solid-state stability of the compound.

  • Hydrogen Bonding ( O−H⋯N ): The hydroxyl group at the C3 position acts as a strong hydrogen bond donor, while the pyridine nitrogen is an excellent acceptor. This interaction typically drives the formation of robust, centrosymmetric dimers or infinite 1D zigzag chains in the solid state, dominating the primary crystal packing motif.

  • Halogen Bonding ( C−I⋯O/Cl ): Iodine is highly polarizable. The electron-withdrawing effect of the pyridine ring and the adjacent chlorine atom depletes electron density at the distal end of the iodine atom, creating a pronounced region of positive electrostatic potential known as a σ -hole [4]. This σ -hole acts as a Lewis acid, forming highly directional, attractive interactions with nucleophilic regions (such as the oxygen lone pairs or the adjacent chlorine atom of a neighboring molecule)[4].

  • π−π Stacking: The planar nature of the heterocyclic core allows for parallel displaced π−π stacking interactions between adjacent layers, further stabilizing the 3D lattice.

Interactions Central 5-Chloro-4-iodopyridin-3-ol (Asymmetric Unit) Mol2 Adjacent Pyridine Ring Central->Mol2 O-H···N Hydrogen Bond Mol3 Adjacent Oxygen/Chlorine Central->Mol3 C-I···O/Cl Halogen Bond Mol4 Parallel Pyridine Ring Central->Mol4 π-π Stacking

Dominant supramolecular interaction network governing the crystal packing.

References

  • Ameriks, M. K., et al. (2016). Modulators of Macrophage Migration Inhibitory Factor. US Patent 2016/0115153A1.
  • NextSDS. (n.d.). 5-chloro-4-iodopyridin-3-ol — Chemical Substance Information. NextSDS Database.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

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Exploratory

Physicochemical Profiling and pKa Modulation of 5-Chloro-4-iodopyridin-3-ol: A Technical Guide for Advanced Drug Design

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring complex chemical space. 5-Chloro-4-iodopyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring complex chemical space. 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) represents a premium scaffold, offering three distinct vectors for derivatization: a hydroxyl group for etherification, an iodine atom for rapid cross-coupling, and a chlorine atom for late-stage functionalization[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will deconstruct the physicochemical properties of this molecule, mechanistically explain how its di-halogenated substitution pattern drastically alters its acid-base equilibria (pKa) compared to the parent 3-hydroxypyridine, and provide self-validating protocols for both its characterization and synthetic utilization.

Structural and Physicochemical Properties

The presence of two heavy halogens on the pyridine core significantly impacts the molecule's molecular weight, lipophilicity, and electronic distribution. The compound is typically synthesized via the lithiation and subsequent iodination of a protected 3-chloro-5-hydroxypyridine derivative, yielding a solid that requires careful handling due to its acute toxicity and irritant properties[1][2].

Table 1: Quantitative Physicochemical Profile
PropertyValueSource / Derivation
Chemical Name 5-Chloro-4-iodopyridin-3-olIUPAC Nomenclature
CAS Number 1807171-86-3Substance Registry[1]
Molecular Formula C5H3ClINOStructural Analysis[3]
Molecular Weight 255.44 g/mol Calculated[3]
Appearance White to yellow solidSynthetic Literature[2]
Predicted pKa₁ (NH⁺) ~1.5 – 2.5Derived via Hammett analysis
Predicted pKa₂ (OH) ~5.5 – 6.5Derived via Hammett analysis
Hazard Classification Acute Tox. 4, Eye Irrit. 2AGHS Safety Data[1]

Acid-Base Equilibria: Mechanistic pKa Analysis

To understand the behavior of 5-chloro-4-iodopyridin-3-ol in biological systems, we must analyze its pKa. The parent compound, 3-hydroxypyridine, exhibits a dual pKa profile: pKa₁ ≈ 4.79 (protonation of the pyridine nitrogen) and pKa₂ ≈ 8.75 (deprotonation of the hydroxyl group)[4]. In aqueous solutions, 3-hydroxypyridine exists in a complex tautomeric equilibrium between its neutral and zwitterionic forms[5].

However, the introduction of the 5-chloro and 4-iodo substituents fundamentally rewrites this electronic landscape due to strong inductive (-I) effects:

  • Suppression of pKa₁ (Nitrogen Basicity): Both halogens withdraw electron density from the pyridine ring through the sigma framework. This severely depletes the electron density on the pyridine nitrogen, making it a very poor proton acceptor. Consequently, pKa₁ drops from 4.79 to an estimated 1.5–2.5.

  • Suppression of pKa₂ (Hydroxyl Acidity): The same inductive withdrawal stabilizes the negative charge of the phenoxide-like anion formed upon deprotonation of the hydroxyl group. This increases the acidity of the OH group, dropping pKa₂ from 8.75 to an estimated 5.5–6.5.

Causality Insight: Because pKa₂ (OH) is now lower than physiological pH (7.4), 5-chloro-4-iodopyridin-3-ol will exist predominantly as an anion in biological media, unlike 3-hydroxypyridine which remains largely neutral/zwitterionic. Furthermore, the extreme electron withdrawal destabilizes the zwitterionic tautomer, heavily favoring the neutral form at low pH.

Ionization Cation Cationic Form (pH < 1.5) Protonated N+ Neutral Neutral Form (pH 2.5 - 5.5) Uncharged OH & N Cation->Neutral -H+ (pKa1) Zwitterion Zwitterionic Form (Highly Destabilized) O- & N+ Cation->Zwitterion -H+ (pKa1) Neutral->Zwitterion Tautomerization Anion Anionic Form (pH > 6.5) Deprotonated O- Neutral->Anion -H+ (pKa2) Zwitterion->Anion -H+ (pKa2)

Fig 1. Ionization and tautomeric equilibria of 5-chloro-4-iodopyridin-3-ol across physiological pH.

Experimental Workflows for Physicochemical Validation

Standard potentiometric titrations often fail for highly halogenated pyridinols due to their poor aqueous solubility in their neutral state. Therefore, a UV-Metric pKa Determination is the authoritative method, leveraging the distinct UV-Vis spectral shifts (isosbestic points) that occur when the conjugated π-system undergoes ionization.

Protocol: UV-Metric pKa Determination

Objective: Accurately determine pKa₁ and pKa₂ using micromolar concentrations to bypass solubility limits.

  • Stock Preparation: Dissolve 5-chloro-4-iodopyridin-3-ol in HPLC-grade Methanol to create a 1 mM stock solution.

  • Buffer Array Setup: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) spanning pH 1.0 to 10.0 in 0.5 pH increments.

  • Sample Spiking: Spike 20 µL of the stock solution into 2 mL of each buffer (final concentration 10 µM, cosolvent < 1% to prevent dielectric constant artifacts).

  • Spectral Acquisition: Scan each solution from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Identify the λmax​ for the fully protonated, neutral, and fully deprotonated species.

  • Data Fitting: Plot Absorbance vs. pH at the identified analytical wavelengths. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to extract the pKa values.

  • Self-Validation Check (Trustworthiness): Perform a reverse titration by taking the pH 10.0 sample and acidifying it back to pH 1.0 with HCl. The UV spectrum must perfectly overlay with the original pH 1.0 sample. If it does not, chemical degradation (e.g., nucleophilic aromatic substitution of the halogens by hydroxide) has occurred, and the data is invalid.

Synthetic Utility: Orthogonal Functionalization

The true value of 5-chloro-4-iodopyridin-3-ol lies in the differential bond dissociation energies (BDE) of its halogens. The C–I bond is significantly weaker (~238 kJ/mol) than the C–Cl bond (~397 kJ/mol). This allows for strictly orthogonal, step-wise cross-coupling without the need for protecting groups.

Protocol: Step-Wise Orthogonal Cross-Coupling

Step 1: Regioselective Suzuki Coupling (Targeting C-I)

  • Conditions: 1.0 eq 5-chloro-4-iodopyridin-3-ol, 1.05 eq Arylboronic acid, 0.05 eq Pd(dppf)Cl₂, 2.0 eq Na₂CO₃ in Dioxane/H₂O (4:1). Heat to 80°C for 4 hours.

  • Causality: The weak C-I bond undergoes rapid oxidative addition with the Pd(0) catalyst at mild temperatures. The C-Cl bond remains completely inert under these conditions.

  • Self-Validation Check: Monitor via LC-MS. The intermediate must show a mass shift of -127 Da (loss of Iodine) + Mass of Aryl group, while strictly retaining the 3:1 (M : M+2) isotope pattern characteristic of the intact chlorine atom.

Step 2: Late-Stage Buchwald-Hartwig Amination (Targeting C-Cl)

  • Conditions: 1.0 eq intermediate, 1.2 eq Amine, 0.1 eq Pd₂(dba)₃, 0.2 eq XPhos (bulky, electron-rich ligand), 2.0 eq KOtBu in Toluene. Heat to 110°C for 12 hours.

  • Causality: Cleaving the stronger C-Cl bond requires a highly electron-rich palladium center (provided by XPhos) and elevated thermal energy to force the oxidative addition.

Coupling Start 5-Chloro-4-iodopyridin-3-ol (Starting Material) Step1 Regioselective Suzuki Coupling (C-I Bond Cleavage) Start->Step1 Pd(dppf)Cl2, Na2CO3, 80°C Intermediate 4-Aryl-5-chloro-pyridin-3-ol (Intermediate) Step1->Intermediate Step2 Buchwald-Hartwig Amination (C-Cl Bond Cleavage) Intermediate->Step2 Pd2(dba)3, XPhos, KOtBu, 110°C Product 4-Aryl-5-amino-pyridin-3-ol (Final Functionalized Core) Step2->Product

Fig 2. Orthogonal late-stage functionalization workflow exploiting C-I and C-Cl bond differentials.

References

  • NextSDS. "5-chloro-4-iodopyridin-3-ol — Chemical Substance Information". NextSDS Substance Database.
  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue July 2021". Namiki.
  • Google Patents / Googleapis. "United States Patent Application Publication". Googleapis.
  • ChemBK. "3-Hydroxypyridine Physico-chemical Properties". ChemBK Database.
  • MDPI. "Acidity Study on 3-Substituted Pyridines". International Journal of Molecular Sciences.

Sources

Foundational

Comprehensive Safety, Toxicity, and Synthetic Profiling of 5-Chloro-4-iodopyridin-3-ol

Introduction 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) is a highly specialized, densely functionalized halogenated pyridine derivative. In modern drug discovery, particularly in the development of α-amino-3-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) is a highly specialized, densely functionalized halogenated pyridine derivative. In modern drug discovery, particularly in the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, this building block serves as a critical synthetic intermediate ()[1][2]. The presence of both chlorine and iodine atoms on the pyridine ring, alongside a hydroxyl group, provides a versatile scaffold for cross-coupling reactions and nucleophilic substitutions. However, this dense functionalization imparts specific toxicological properties that require stringent handling protocols ()[3]. This technical guide provides an in-depth analysis of the safety data sheet (SDS) parameters, mechanistic toxicity, and validated synthetic workflows for 5-chloro-4-iodopyridin-3-ol.

Chemical Identification and Physicochemical Properties

Understanding the baseline physicochemical properties of 5-chloro-4-iodopyridin-3-ol is essential for predicting its behavior in both biological systems and synthetic environments. The compound's high lipophilicity and acidic hydroxyl group dictate its solubility, reactivity, and biological penetration ()[4].

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

ParameterValue
Chemical Name 5-Chloro-4-iodopyridin-3-ol
CAS Number 1807171-86-3[3]
EC Number 192-205-8[3]
Molecular Formula C5H3ClINO[5]
Molecular Weight 255.44 g/mol [5]
Predicted Boiling Point 315.6 ± 37.0 °C[4]
Predicted Density 2.219 ± 0.06 g/cm³[4]
Predicted pKa 6.09 ± 0.10[4]

Safety Data Sheet (SDS) and Hazard Classification

The toxicological profile of 5-chloro-4-iodopyridin-3-ol is governed by the Globally Harmonized System (GHS) classifications. The compound exhibits multi-route acute toxicity and specific target organ toxicity ()[3].

Table 2: GHS Hazard Classifications and Codes

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled[3].
Skin Corrosion/Irritation Category 2H315Causes skin irritation[3].
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation[3].
Specific Target Organ Toxicity (Single Exposure) Category 3H336May cause drowsiness or dizziness (CNS depression)[3].
Causality of Toxicity

The H302/H312/H332 designations stem from the molecule's high lipophilicity, which facilitates rapid absorption across the gastrointestinal tract, dermal layers, and pulmonary alveoli. The electron-withdrawing nature of the halogens (Cl, I) makes the pyridine ring highly electrophilic. Upon systemic absorption, this electrophilicity can lead to off-target nucleophilic aromatic substitution (SNAr) reactions with cellular nucleophiles, such as the thiol groups of glutathione (GSH) and critical cellular proteins. Furthermore, the H336 classification (drowsiness/dizziness) indicates that the compound readily crosses the blood-brain barrier (BBB), where it exerts depressant effects on the central nervous system (CNS)[3].

Mechanistic Toxicology and Cellular Impact

When 5-chloro-4-iodopyridin-3-ol enters systemic circulation, it is subjected to hepatic metabolism. Cytochrome P450 (CYP) enzymes attempt to oxidize the pyridine ring or mediate dehalogenation. The generation of reactive halogenated intermediates rapidly depletes intracellular GSH pools. This depletion disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, cellular apoptosis or hepatotoxicity.

ToxicityPathway A 5-Chloro-4-iodopyridin-3-ol Systemic Absorption B Hepatic CYP450 Metabolism A->B Hepatic Portal Vein C Blood-Brain Barrier (BBB) Penetration A->C Systemic Circulation D Reactive Halogenated Intermediates B->D H CNS Depression (STOT SE 3: H336) C->H Neuromodulation E Glutathione (GSH) Depletion D->E Nucleophilic Attack F Oxidative Stress (ROS Accumulation) E->F Redox Imbalance G Hepatotoxicity & Cellular Apoptosis F->G

Figure 1: Cellular toxicity and metabolic pathway of 5-chloro-4-iodopyridin-3-ol.

Synthetic Workflows and Experimental Protocols

The synthesis of 5-chloro-4-iodopyridin-3-ol is typically achieved via a Directed ortho-Metalation (DoM) strategy. This approach leverages the directing ability of a methoxymethyl (MOM) protecting group to selectively lithiate the C4 position of the pyridine ring, followed by electrophilic trapping with iodine ()[1][6].

Self-Validating Protocol: Synthesis of 5-Chloro-4-iodopyridin-3-ol

Phase 1: Directed ortho-Metalation and Iodination Rationale: The MOM group on 3-chloro-5-(methoxymethoxy)pyridine acts as both a protecting group for the sensitive hydroxyl and a directing group. The oxygen atoms in the MOM ether coordinate with the lithium cation of n-butyllithium (n-BuLi), bringing the strong base into close proximity to the C4 proton, ensuring regioselective deprotonation.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 3-chloro-5-(methoxymethoxy)pyridine (1.0 eq, e.g., 3.4 g, 19.7 mmol) in anhydrous tetrahydrofuran (THF) (20 mL)[6].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Critical Step: Maintaining -78 °C prevents unwanted side reactions or nucleophilic attack by the butyl anion on the electrophilic pyridine ring.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.2 eq) dropwise over 20 minutes via a syringe pump. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C4-lithiated intermediate[6].

  • Electrophilic Trapping: Dissolve iodine (I2, 1.3 eq) in anhydrous THF (20 mL) and add this solution dropwise to the reaction mixture at -78 °C over 30 minutes[6].

  • Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes. Quench the reaction by pouring it into saturated aqueous sodium sulfite (Na2SO3) to reduce any unreacted iodine[6].

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (2 x 200 mL). Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 3-chloro-4-iodo-5-(methoxymethoxy)pyridine[6].

Phase 2: MOM Deprotection Rationale: Acidic hydrolysis cleaves the acetal-like MOM ether, revealing the free hydroxyl group to yield the final product.

  • Hydrolysis: Dissolve the crude 3-chloro-4-iodo-5-(methoxymethoxy)pyridine in a mixture of methanol and 3M HCl (or use trifluoroacetic acid in dichloromethane). Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Neutralization & Purification: Carefully neutralize the mixture with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo[6].

  • Isolation: Purify the crude residue via flash column chromatography (FCC) on silica gel (SiO2), eluting with a gradient of 0-50% EtOAc in hexanes. This provides 5-chloro-4-iodopyridin-3-ol as a solid (Yield: ~27-47%)[6].

SynthesisWorkflow N1 3-Chloro-5-(methoxymethoxy)pyridine (Starting Material) N2 Directed ortho-Metalation (DoM) n-BuLi, THF, -78°C N1->N2 N3 C4-Lithiated Pyridine Intermediate N2->N3 Regioselective Deprotonation N4 Electrophilic Trapping I2 in THF, -78°C to RT N3->N4 N5 3-Chloro-4-iodo-5-(methoxymethoxy)pyridine (Protected Intermediate) N4->N5 Iodination N6 MOM Deprotection Acidic Hydrolysis N5->N6 N7 5-Chloro-4-iodopyridin-3-ol (Final Product) N6->N7 Yield: ~27-47%

Figure 2: Step-by-step synthetic workflow for 5-chloro-4-iodopyridin-3-ol via DoM.

References

  • NextSDS Database. 5-chloro-4-iodopyridin-3-ol — Chemical Substance Information. NextSDS. URL:[Link]

  • Ameriks, M. K., et al.Indolone compounds and their use as AMPA receptor modulators. U.S. Patent 10,604,484 B2, issued March 31, 2020. Assignee: Janssen Pharmaceutica NV.

Sources

Exploratory

Technical Whitepaper: Solubility Profile of 5-Chloro-4-iodopyridin-3-ol in Aqueous and Organic Solvents

Executive Summary The rational design of pharmaceutical formulations and synthetic workflows requires a rigorous understanding of a molecule's physicochemical properties. 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and synthetic workflows requires a rigorous understanding of a molecule's physicochemical properties. 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) is a highly specialized, heavily halogenated heterocyclic building block. Due to its unique substitution pattern—combining an amphoteric pyridinol core with highly lipophilic and electron-withdrawing halogens (chlorine and iodine)—its solubility profile is highly complex.

This whitepaper provides an in-depth analysis of the structural causality dictating the solubility of 5-chloro-4-iodopyridin-3-ol, predictive quantitative data across various solvent systems, and field-proven, self-validating experimental protocols for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict the macroscopic solubility of 5-chloro-4-iodopyridin-3-ol, we must first deconstruct the microscopic electronic and steric effects of its substituents.

The Amphoteric Base Scaffold

The parent compound, 3-hydroxypyridine, is an ampholyte. It contains a basic pyridine nitrogen (capable of accepting a proton to form a pyridinium cation, pKa ~5.2)[1] and an acidic hydroxyl group (capable of donating a proton to form a phenoxide-like anion, pKa ~8.7)[2]. In aqueous environments, this dual nature typically results in a U-shaped solubility curve, where the molecule is highly soluble at low and high pH extremes but poorly soluble near its isoelectric point.

The Inductive and Lipophilic Effects of Halogenation

The introduction of halogens fundamentally alters this baseline profile[3]:

  • Lipophilicity (LogP) Surge: Iodine at the C4 position introduces massive steric bulk and high polarizability, acting as a powerful hydrophobic driver. The chlorine at C5 acts synergistically. This dual halogenation drastically increases the partition coefficient (LogP), rendering the intrinsic aqueous solubility of the neutral species exceptionally low.

  • pKa Depression via Inductive Withdrawal (-I): Both chlorine and iodine exert a strong electron-withdrawing inductive effect on the aromatic ring. This pulls electron density away from the hydroxyl oxygen, stabilizing the conjugate base and significantly lowering the hydroxyl pKa (estimated shift from 8.7 down to ~6.0–6.5). Conversely, it pulls electron density away from the pyridine nitrogen, making it much less basic (estimated pKa shift from 5.2 down to ~2.0–3.0).

StructuralCausality A 5-Chloro-4-iodopyridin-3-ol B Halogenation (Cl, I) A->B C Hydroxyl & Pyridine N A->C D Increased Lipophilicity B->D Hydrophobic Effect E Lowered pKa Values B->E Inductive Withdrawal (-I) C->E Ionizable Centers F High Organic Solubility D->F Aprotic Affinity G pH-Dependent Aqueous Sol. E->G Zwitterion Formation

Caption: Logical relationship between molecular structure and macroscopic solubility behavior.

Quantitative Data & Predictive Solvent Compatibility

Based on the structural analysis and empirical synthetic data, the solubility of 5-chloro-4-iodopyridin-3-ol is highly dependent on the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent. Empirical data from synthetic workflows indicates that 1.0 g of the compound dissolves completely in 16 mL of N,N-Dimethylformamide (DMF) at room temperature[4].

Table 1: Solubility Profile Across Key Solvents
Solvent SystemDielectric Constant ( ϵ )Estimated/Empirical SolubilityMechanism of Solvation / Causality
N,N-Dimethylformamide (DMF) 36.7> 62.5 mg/mL (Empirical)Polar aprotic nature optimally disrupts intermolecular H-bonds without hydrophobic rejection.
Dimethyl Sulfoxide (DMSO) 46.7> 50.0 mg/mL (Predicted)Strong dipole-dipole interactions; standard vehicle for in-vitro assay stock solutions.
Methanol (MeOH) 32.710 - 20 mg/mL (Predicted)Protic solvation; moderate match for the compound's hydrogen-bond accepting/donating sites.
Aqueous Buffer (pH 4.0) 80.1< 0.1 mg/mL (Predicted)Molecule is near its isoelectric point; high crystal lattice energy and extreme lipophilicity dominate.
Aqueous Buffer (pH 8.0) 80.11 - 5 mg/mL (Predicted)Partial ionization of the hydroxyl group (anionic form) facilitates ion-dipole interactions with water.
Hexane / Heptane ~1.9< 1.0 mg/mL (Predicted)Complete inability to break the strong pyridine-hydroxyl intermolecular hydrogen bonds in the solid state.

Self-Validating Experimental Methodologies

To empirically verify the solubility of 5-chloro-4-iodopyridin-3-ol for downstream applications, researchers must employ protocols that account for its specific physicochemical liabilities.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Kinetic solubility methods often overestimate solubility by capturing metastable supersaturated states. The shake-flask method guarantees true thermodynamic equilibrium.

  • Solid Addition: Add 10 mg of 5-chloro-4-iodopyridin-3-ol to a 2 mL glass vial.

  • Buffer Introduction: Add 1 mL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Agitation: Seal the vial and agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.

    • Causality Check: Why 48 hours? Highly crystalline, halogenated solids possess high lattice energies and exhibit exceptionally slow dissolution kinetics. Shorter incubation times risk false-negative (under-saturated) readings.

  • Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 20 minutes.

    • Causality Check: Why ultracentrifugation instead of standard syringe filtration? Halogenated lipophilic compounds possess a high affinity for standard membrane filters (e.g., PTFE, Nylon). Filtration can strip the compound from the saturated solution via non-specific binding, leading to falsely low solubility readings.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in a compatible organic solvent (e.g., 50:50 Water:Acetonitrile), and quantify via HPLC-UV against a standard curve.

ExperimentalWorkflow S1 1. Solid Addition S2 2. Buffer Equilibration S1->S2 S3 3. Isothermal Agitation (48h) S2->S3 S4 4. Phase Separation (Ultracentrifuge) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Caption: Self-validating shake-flask workflow for determining thermodynamic aqueous solubility.

Protocol B: Kinetic Solubility in Organic Solvents (Nephelometry)

For rapid solvent screening (e.g., selecting reaction solvents or formulation vehicles), nephelometric turbidity offers a high-throughput, non-destructive alternative.

  • Stock Preparation: Prepare a highly concentrated stock of the compound in DMSO (e.g., 50 mM).

  • Serial Dilution: Dispense the target organic solvent (e.g., Methanol, Ethyl Acetate) into a 96-well plate. Spike in varying volumes of the DMSO stock to create a concentration gradient.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker to allow for potential precipitation.

  • Laser Scattering Detection: Read the plate using a nephelometer.

    • Causality Check: The point at which the laser scattering signal spikes exponentially indicates the onset of precipitation (the kinetic solubility limit). This method bypasses the need for phase separation, preventing the loss of volatile organic solvents during centrifugation.

References

  • Pyridine - Chemical Properties and Basicity. Wikipedia, The Free Encyclopedia.URL: [Link]

  • 3-Hydroxypyridine - Physicochemical Data. PubChem, National Institutes of Health (NIH).URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate.URL:[Link]

  • United States Patent Application (Ameriks et al., US20160115152A1) - Synthesis and DMF Solubility Data.Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Chloro-4-iodopyridin-3-ol

Executive Summary The compound 5-Chloro-4-iodopyridin-3-ol is a highly versatile, polyhalogenated pyridine building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs). It ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-4-iodopyridin-3-ol is a highly versatile, polyhalogenated pyridine building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO1/IDO2) inhibitors, tryptophan 2,3-dioxygenase (TDO) inhibitors, and AMPA receptor antagonists[1][2].

Synthesizing this heavily substituted pyridine requires precise regiocontrol. The most robust and field-proven methodology relies on a Directed ortho-Metalation (DoM) strategy. By temporarily masking the C3-hydroxyl group with a methoxymethyl (MOM) ether, the oxygen atom acts as a potent directing metalation group (DMG). Synergistically with the C5-chlorine atom, the MOM ether directs the strong base (n-butyllithium) exclusively to the C4 position, allowing for highly regioselective iodination[3][4].

Mechanistic Pathway & Workflow

SynthesisWorkflow SM 3-Chloro-5-hydroxypyridine (Starting Material) Int1 3-Chloro-5-(methoxymethoxy)pyridine (MOM Protected) SM->Int1 MOMCl, t-BuOK THF, 0°C to RT Protection Int2 3-Chloro-4-iodo-5-(methoxymethoxy)pyridine (Iodinated Intermediate) Int1->Int2 1. n-BuLi, THF, -78°C 2. I2 in THF DoM & Iodination FP 5-Chloro-4-iodopyridin-3-ol (Final Product) Int2->FP HCl/Dioxane or TFA RT Deprotection

Fig 1: Three-step synthetic workflow for 5-Chloro-4-iodopyridin-3-ol via DoM strategy.

Step-by-Step Experimental Protocols

Phase 1: Hydroxyl Protection (MOM-Ether Formation)

Objective: Mask the acidic phenolic proton to prevent the quenching of organolithium reagents in Phase 2, while simultaneously installing a Directed Metalation Group (DMG)[5][6].

Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-chloro-5-hydroxypyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (t-BuOK) (1.1 equiv) portion-wise.

    • Causality: t-BuOK is a bulky, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the phenoxide ion without participating in unwanted nucleophilic aromatic substitution (SNAr) on the pyridine ring.

  • Alkylation: Dropwise, add Methoxymethyl chloride (MOMCl) (1.1 equiv) to the cooled mixture.

  • Completion: Allow the reaction to slowly warm to room temperature (RT) and stir for 2–4 hours until complete consumption of the starting material is observed via TLC.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 3-chloro-5-(methoxymethoxy)pyridine can generally be used in the next step without further purification[5].

Phase 2: Directed ortho-Metalation (DoM) and Iodination

Objective: Regioselectively deprotonate the C4 position and trap the resulting organolithium intermediate with an electrophilic iodine source[3][4].

Methodology:

  • Lithiation: To a cooled (-78 °C) solution of 3-chloro-5-(methoxymethoxy)pyridine (3.4 g, 19.7 mmol, 1.0 equiv) in anhydrous THF (20 mL) under an inert argon atmosphere, add n-butyllithium (2.5 M in hexanes, 13.0 mL, 32.5 mmol, 1.65 equiv) dropwise over a period of 20 minutes[3].

    • Causality: Maintaining a strict -78 °C cryogenic environment is critical. The low temperature stabilizes the highly reactive 4-lithio-pyridine intermediate, preventing unwanted side reactions such as ring-opening, dimerization, or nucleophilic attack by the butyl anion on the pyridine ring.

  • Maturation: Maintain stirring at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Trapping: Prepare a solution of Iodine (I₂) (6.6 g, 26.0 mmol, 1.32 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C over a period of 30 minutes[3].

  • Quenching: After the addition is complete, allow the resultant mixture to warm to RT and stir for an additional 30 minutes. Pour the reaction mixture into a saturated aqueous solution of Sodium Sulfite (Na₂SO₃).

    • Causality: Na₂SO₃ acts as a mild reducing agent. It immediately reduces any unreacted, highly oxidative molecular iodine (I₂) into benign, water-soluble iodide ions (I⁻), preventing oxidative degradation of the product during workup.

  • Isolation: Extract the aqueous layer with EtOAc (2 x 200 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo. The product, 3-chloro-4-iodo-5-(methoxymethoxy)pyridine , typically precipitates as a yellow solid (approx. 2.8 g, 47% yield)[3].

Phase 3: Acetal Cleavage (Deprotection)

Objective: Remove the MOM protecting group to unveil the final 5-chloro-4-iodopyridin-3-ol product[3][4].

Methodology:

  • Acidic Cleavage: Dissolve 3-chloro-4-iodo-5-(methoxymethoxy)pyridine (2.8 g, 9.2 mmol) in a suitable solvent (e.g., dichloromethane or dioxane). Add an acidic cleavage agent (e.g., HCl in dioxane or Trifluoroacetic acid (TFA))[4].

    • Causality: The MOM ether is an acetal-like structure. It is stable to the strongly basic conditions of the DoM step but is highly susceptible to hydrolysis under acidic conditions, which protonates the ether oxygen and facilitates the elimination of formaldehyde and methanol.

  • Agitation: Stir the mixture at RT until LC-MS or TLC indicates complete deprotection.

  • Neutralization & Purification: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via Flash Column Chromatography (FCC) on silica gel (SiO₂), eluting with a gradient of 0-50% EtOAc in hexanes.

  • Yield: The process yields 5-chloro-4-iodopyridin-3-ol as a white solid (approx. 326 mg, 27% yield for this specific scale/purification run). Analytical validation: ¹H NMR (400 MHz, DMSO-d₆) δ 8.53 (s, 1H), 8.31 (s, 1H)[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for the critical C-H functionalization and deprotection phases based on validated patent literature[3].

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole
Phase 2: DoM & Iodination
3-Chloro-5-(methoxymethoxy)pyridine173.601.03.4 g (19.7 mmol)Substrate
n-Butyllithium (2.5 M in hexanes)64.061.6513.0 mL (32.5 mmol)Lithiating Agent
Iodine (I₂)253.811.326.6 g (26.0 mmol)Electrophile
Product: 3-Chloro-4-iodo-5-(MOM)pyridine299.50-2.8 g (47% Yield)Intermediate
Phase 3: Deprotection
3-Chloro-4-iodo-5-(MOM)pyridine299.501.02.8 g (9.2 mmol)Substrate
Acid (HCl/Dioxane or TFA)-ExcessVariesCleavage Agent
Product: 5-Chloro-4-iodopyridin-3-ol255.44-326 mg (27% Yield)Final API Building Block

References

  • Source: United States Patent and Trademark Office / Google Patents (Ameriks et al., Janssen Pharmaceutica NV)
  • Source: European Patent Office / Google Patents (Curadev Pharma Private Ltd)
  • Title: WO2014186035A1 - Inhibitors of the kynurenine pathway Source: World Intellectual Property Organization / Google Patents URL
  • Title: US20160046596A1 - Inhibitors of the kynurenine pathway Source: United States Patent and Trademark Office / Google Patents URL

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Chloro-4-iodopyridin-3-ol

Executive Summary & Strategic Context Polysubstituted pyridines are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, epigenetic modulators, and central nervous system thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Polysubstituted pyridines are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, epigenetic modulators, and central nervous system therapeutics[1]. 5-Chloro-4-iodopyridin-3-ol represents a highly versatile, yet challenging, building block. It possesses three distinct functional handles: an acidic C3-hydroxyl group, a highly reactive C4-iodine, and a moderately reactive C5-chlorine.

The primary challenge in utilizing this building block lies in achieving strict chemoselectivity (reacting at C4 while preserving C5) and managing the unprotected hydroxyl group , which can poison transition metal catalysts or complicate isolation due to its amphoteric nature. This application note details a self-validating, field-proven protocol for the direct Suzuki-Miyaura cross-coupling of 5-chloro-4-iodopyridin-3-ol without the need for hydroxyl protecting groups.

Mechanistic Causality & Reaction Design (E-E-A-T)

To design a robust protocol, we must analyze the thermodynamic and kinetic realities of the substrate.

Chemoselectivity: The C4-I vs. C5-Cl Dichotomy

Palladium-catalyzed oxidative addition is highly sensitive to bond dissociation energies (BDE). The C–I bond (~55 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Consequently, the insertion of the Pd(0) active species into the C4-I bond is orders of magnitude faster than into the C5-Cl bond. This massive kinetic differentiation allows for near-perfect chemoselectivity at room to moderate temperatures, leaving the C5-Cl handle intact for downstream functionalization (e.g., Buchwald-Hartwig amination).

The Unprotected Hydroxyl Challenge

Conventionally, free phenols and pyridinols are protected (e.g., as MOM or benzyl ethers) prior to cross-coupling to prevent catalyst deactivation or base consumption. However, step-economy principles favor direct coupling[2].

By utilizing an excess of a moderately strong base (such as K3​PO4​ or K2​CO3​ ), the C3-OH (pKa ~ 8.5) is quantitatively deprotonated in situ to form a pyridinolate anion [3].

  • Electronic Consequence: The resulting oxyanion strongly donates electron density into the pyridine ring. While electron-rich arenes generally decelerate oxidative addition, the extreme inherent reactivity of the C4-I bond easily overrides this electronic penalty.

  • Catalytic Benefit: The anionic oxygen is heavily solvated in aqueous-organic mixtures, preventing it from tightly coordinating to and poisoning the palladium center.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Chemoselective at C4-I) Pd0->OxAdd 5-Chloro-4-iodopyridin-3-ol TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Yields 4-Ar-5-Cl-pyridin-3-ol) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling emphasizing C4-I chemoselectivity.

Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 5-chloro-4-iodopyridin-3-ol with 4-methoxyphenylboronic acid. The goal is to maximize yield while maintaining >99% chemoselectivity for the C4 position.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)ConversionIsolated Yield
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 8085%72%
2 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O (4:1)90>99%91%
3 Pd(OAc)2​ / SPhos K2​CO3​ DMF/ H2​O (5:1)10095%84%
4 Pd(dppf)Cl2​ Et3​N 1,4-Dioxane90<20%N/A

Data Insights:

  • Entry 2 represents the optimal self-validating system. The bidentate dppf ligand prevents catalyst degradation, while K3​PO4​ provides the perfect basicity to deprotonate both the pyridinol and activate the boronic acid for transmetalation.

  • Entry 4 fails because organic amine bases ( Et3​N ) are insufficiently basic to form the active boronate complex required for transmetalation.

Experimental Protocol

Reagents and Equipment
  • 5-Chloro-4-iodopyridin-3-ol (1.00 mmol, 1.0 eq)

  • Arylboronic acid (1.20 mmol, 1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.00 mmol, 3.0 eq)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-chloro-4-iodopyridin-3-ol, the arylboronic acid, and K3​PO4​ .

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Quickly remove the cap under a positive stream of Argon, add the Pd(dppf)Cl2​ catalyst, and reseal. (Note: Adding the catalyst last minimizes premature degradation before the solvent is present).

  • Heating: Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours. Monitor reaction completion via LC-MS.

Isolation & Amphoteric Workup Strategy

The most critical point of failure in this protocol is the isolation phase. The product, 4-aryl-5-chloropyridin-3-ol, is amphoteric .

  • At pH > 9 (the crude reaction state), the molecule exists as a highly water-soluble pyridinolate anion.

  • At pH < 3 , the pyridine nitrogen is protonated, forming a highly water-soluble pyridinium cation.

Crucial Workup Step: To successfully extract the product into an organic layer, the aqueous phase must be carefully titrated to the molecule's isoelectric point (typically pH 6.0 - 6.5 ).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).

  • pH Adjustment: Dropwise, add 1M Aqueous HCl while monitoring with pH paper or a pH meter until the aqueous layer reaches exactly pH 6.5.

  • Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer two more times with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes / Ethyl Acetate gradient).

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Pyridinol, Ar-B(OH)2, Catalyst, Base, Solvent Start->Reagents Heating Heat at 90 °C (Monitor via LC-MS) Reagents->Heating Cooling Cool & Quench (Adjust pH to 6.5) Heating->Cooling Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Cooling->Extraction Purification Silica Gel Chromatography Extraction->Purification

Step-by-step experimental workflow for the cross-coupling and isolation of amphoteric pyridinols.

References

  • Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications. 1

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. 2

  • Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Method

Using 5-Chloro-4-iodopyridin-3-ol as a building block in drug discovery

Advanced Application Note: 5-Chloro-4-iodopyridin-3-ol as a Privileged Scaffold in Drug Discovery Executive Summary In modern drug discovery, the rapid generation of complex, multi-substituted heteroaromatics is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 5-Chloro-4-iodopyridin-3-ol as a Privileged Scaffold in Drug Discovery

Executive Summary

In modern drug discovery, the rapid generation of complex, multi-substituted heteroaromatics is paramount. Pyridine rings are ubiquitous in pharmacophores (e.g., kinase inhibitors, GPCR ligands), but synthesizing highly functionalized, non-symmetrical pyridines remains a significant synthetic challenge.

5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3)[1] has emerged as a highly versatile, privileged building block. Its power lies in the strictly orthogonal reactivity of its three functional handles: a highly reactive C4-iodine, a nucleophilic C3-hydroxyl, and a robust C5-chlorine. By understanding the intrinsic electronic properties and bond dissociation energies (BDEs) of this scaffold, researchers can execute a predictable, three-step divergent synthesis to access vast areas of underexplored chemical space.

Mechanistic Rationale & Reactivity Profiling

The success of sequential functionalization relies on exploiting the thermodynamic and kinetic differences between the carbon-halogen bonds. According to foundational computational studies on halo-heterocycles[2], the regioselectivity of palladium-catalyzed cross-coupling is primarily governed by the energy required to distort the carbon-halogen bond during the oxidative addition transition state.

  • C4-Iodine (The Fast Handle): The C-I bond possesses the lowest BDE on the ring. It undergoes rapid oxidative addition with Pd(0) species even at ambient or mildly elevated temperatures (40–60 °C). This allows for strict regiocontrol during initial Suzuki-Miyaura or Sonogashira couplings, leaving the adjacent C-Cl bond completely untouched.

  • C3-Hydroxyl (The Modulator): Once the C4 position is arylated, the C3-OH can be alkylated (e.g., with methyl iodide or difluoromethylating agents) to tune the molecule's lipophilicity (logP) and metabolic stability.

  • C5-Chlorine (The Sluggish Handle): The C-Cl bond in pyridines is notoriously strong (BDE ~101-102 kcal/mol)[2]. Furthermore, the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate and poison the palladium catalyst make this position highly resistant to standard cross-coupling. Activation requires elevated temperatures (100 °C) and highly electron-rich, sterically demanding biaryl phosphine ligands (like BrettPhos or RuPhos) to force the oxidative addition and accelerate reductive elimination[3].

Quantitative Reactivity Summary
Reactive SiteFunctional GroupRelative Bond Dissociation EnergyIntrinsic Reactivity ProfileOptimal TransformationStandard Catalyst / Conditions
C4 -I Lowest (~65 kcal/mol)Highly susceptible to oxidative addition by Pd(0).Suzuki-Miyaura / SonogashiraPd(dppf)Cl₂, Na₂CO₃, 60 °C
C3 -OH N/A (Nucleophilic)Acidic proton; readily deprotonated by soft bases.O-Alkylation / EtherificationCs₂CO₃, Alkyl-X, DMF, 60 °C
C5 -Cl Highest (~102 kcal/mol)Sluggish; prone to hydrodehalogenation side-reactions.Buchwald-Hartwig AminationPd₂(dba)₃, BrettPhos, 100 °C

Synthetic Workflow Visualization

G A 5-Chloro-4-iodopyridin-3-ol (Starting Scaffold) B C4-Aryl Pyridine (Suzuki Coupling) A->B Pd(dppf)Cl2, Ar-B(OH)2 60°C (Selective for C-I) C C3-Alkoxy, C4-Aryl Pyridine (O-Alkylation) B->C R-X, Base DMF, 60°C D C3, C4, C5-Trisubstituted (Buchwald-Hartwig) C->D Pd2(dba)3, BrettPhos, Amine 100°C (Activates C-Cl)

Figure 1: Orthogonal three-step functionalization workflow of 5-chloro-4-iodopyridin-3-ol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to prevent downstream failures. The following step-by-step methodologies include built-in causality explanations and validation checkpoints.

Protocol 1: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Causality: To prevent premature activation of the C5-Cl bond, we utilize a mild base (Na₂CO₃) and restrict the temperature to 60 °C. The bidentate ligand dppf provides sufficient electron density to insert into the weak C-I bond but is too sterically constrained and electronically moderate to insert into the C-Cl bond[2].

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under argon, combine 5-chloro-4-iodopyridin-3-ol (1.0 eq), arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M) followed by Na₂CO₃ (2.0 eq).

  • Stir the biphasic mixture vigorously at 60 °C for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Validation Checkpoint: Analyze the purified product via LC-MS. The mass spectrum must display the characteristic 3:1 isotopic pattern (M and M+2) indicative of a single chlorine atom. If this pattern is missing, over-coupling at C5 has occurred.

Protocol 2: C3-Hydroxyl O-Alkylation

Causality: The newly installed C4-aryl group creates a sterically demanding environment around the C3-OH. To drive the reaction, we utilize DMF (a polar aprotic solvent that leaves the nucleophile unsolvated) and Cs₂CO₃. The large cesium cation creates a highly reactive, "naked" phenoxide-like oxygen.

Step-by-Step Procedure:

  • Dissolve the C4-arylated intermediate (1.0 eq) in anhydrous DMF (0.3 M) under argon.

  • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the alkoxide.

  • Dropwise add the alkyl halide (e.g., iodomethane or a difluoromethylating reagent) (1.2 eq).

  • Heat the reaction to 60 °C for 3 hours.

  • Quench with a 5% aqueous LiCl solution (critical for pulling DMF into the aqueous phase) and extract three times with EtOAc.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Validation Checkpoint: ¹H NMR analysis must show the complete disappearance of the broad -OH singlet (typically around 9.5–10.5 ppm in DMSO-d6) and the emergence of the corresponding alkyl protons.

Protocol 3: Late-Stage C5 Buchwald-Hartwig Amination

Causality: The remaining C5-Cl bond is highly unreactive. A common failure mode here is hydrodehalogenation (the replacement of -Cl with -H) because the reductive elimination step is too slow[3]. To solve this, we employ BrettPhos. This highly electron-rich ligand forces the difficult oxidative addition, while its extreme steric bulk rapidly squeezes the product out during reductive elimination, outcompeting the side-reaction[4].

Step-by-Step Procedure:

  • In an argon-filled glovebox, charge a sealed tube with the C3/C4-functionalized intermediate (1.0 eq), the desired primary or secondary amine (1.5 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (0.05 eq), and BrettPhos (0.10 eq).

  • Add anhydrous, degassed Toluene (0.1 M). Seal the tube tightly.

  • Transfer to a heating block and stir vigorously at 100 °C for 12–16 hours.

  • Cool to room temperature, dilute with DCM, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate and purify via preparative HPLC.

Validation Checkpoint: TLC will show a highly fluorescent spot (due to the extended conjugation of the newly formed aminopyridine). High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the trisubstituted product, definitively showing the loss of the chlorine isotope pattern.

References

  • Building Blocks Catalogue July 2021. Namiki Shoji Co., Ltd. Available at:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Regioselective Functionalization Strategies for 5-Chloro-4-iodopyridin-3-ol: A Comprehensive Guide for Advanced Scaffold Assembly

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridines serve as privileged scaffolds. 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) is a remarkably versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridines serve as privileged scaffolds. 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) is a remarkably versatile building block that offers three distinct, orthogonally reactive handles: a C3-hydroxyl group, a C4-iodine atom, and a C5-chlorine atom[1][2].

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. Here, we dissect the causality behind the regioselectivity of this molecule and provide a self-validating experimental framework. By exploiting the inherent electronic and steric properties of this dihalogenated pyridinol, researchers can execute precise, sequential cross-coupling reactions to construct complex polyaromatic architectures.

Mechanistic Rationale for Regioselectivity

The success of sequential functionalization relies entirely on the predictable differentiation of the two carbon-halogen bonds. The regioselectivity is fundamentally driven by Bond Dissociation Energies (BDEs) and the kinetic barriers associated with the oxidative addition of Palladium(0) species[3].

  • C4-Iodine (Primary Electrophile): The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). Consequently, oxidative addition of Pd(0) occurs exclusively at the C4 position under mild thermal conditions (room temperature to 60 °C).

  • C5-Chlorine (Secondary Electrophile): The C5-Cl bond remains inert during the initial C4-coupling. It requires forcing conditions (temperatures >90 °C) and highly active, electron-rich ligands (e.g., BrettPhos or XPhos) to facilitate oxidative addition[4].

  • C3-Hydroxyl (Directing/Interfering Group): While the free -OH can theoretically direct transition metals, its acidic proton often quenches catalytic intermediates or poisons the Pd catalyst. Therefore, masking the C3-OH with a Methoxymethyl (MOM) or Benzyl (Bn) ether is a critical prerequisite to ensure high-yielding, clean cross-couplings.

Strategic Workflow

The following diagram illustrates the divergent synthetic logic applied to 5-Chloro-4-iodopyridin-3-ol, allowing for the systematic assembly of trisubstituted pyridine derivatives.

Workflow A 5-Chloro-4-iodopyridin-3-ol (Starting Material) B O-Protection (MOM/Bn) A->B Step 1 C C4-Selective Coupling (Suzuki/Sonogashira) Pd(0), Mild Temp B->C Step 2 D C5-Functionalization (Suzuki/Amination) Pd(0), High Temp C->D Step 3a E Intramolecular Cyclization (Furopyridine Formation) C->E Step 3b (If C4=Alkyne)

Figure 1: Divergent regioselective functionalization workflow for 5-Chloro-4-iodopyridin-3-ol.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected outcomes for the sequential functionalization workflow, providing a benchmark for reaction performance.

Reaction StepTarget BondReagents / Catalyst SystemTemp (°C)Expected YieldRegioselectivity
1. O-Protection C3-OHMOM-Cl, DIPEA, DCM0 to 25>90%N/A
2. Suzuki Coupling C4-IAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃6075–85%>99:1 (C4 over C5)
3. Amination C5-ClR-NH₂, Pd₂(dba)₃, BrettPhos10065–80%N/A (Only Cl remains)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol detailed below includes built-in analytical checkpoints. These checkpoints create a self-validating system , allowing the chemist to confirm the success of the transformation before proceeding.

Protocol A: C3-Hydroxyl Protection (MOM Ether Formation)

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base instead of Sodium Hydride (NaH). Strong bases like NaH can trigger undesired decomposition pathways or premature dehalogenation of the highly sensitive C4-I bond.

  • Setup: Dissolve 5-Chloro-4-iodopyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint:

    • TLC (Hexanes/EtOAc 3:1): Observe the shift from a highly polar, streaky spot (caused by H-bonding of the free -OH) to a distinct, high-Rf non-polar spot.

    • IR Spectroscopy: Confirm the complete disappearance of the broad O-H stretch at ~3200–3400 cm⁻¹.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C4-Regioselective Suzuki-Miyaura Coupling

Causality: A temperature of 60 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition while remaining too low to activate the C-Cl bond. Pd(dppf)Cl₂ is selected because its large bite angle suppresses undesired side reactions and prevents over-insertion[3].

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Exclusive at C4-I (BDE ~65 kcal/mol) Pd0->OA Substrate TM Transmetalation Ar-B(OH)2 + Base OA->TM - I- RE Reductive Elimination C4-Ar Product Formation TM->RE RE->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle highlighting the BDE-driven C4-selective oxidative addition.

  • Setup: In a Schlenk flask, combine the MOM-protected substrate (1.0 eq), Arylboronic acid (1.05 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours under argon.

  • Validation Checkpoint (Critical):

    • LC-MS Analysis: The crude mixture must show a mass shift corresponding to the loss of iodine (-126.9 Da) and the addition of the aryl group.

    • Isotopic Pattern: The product peak MUST retain the 3:1 ratio characteristic of a single chlorine atom (M / M+2). If this pattern is lost, over-coupling at C5 has occurred.

  • Workup: Filter through a pad of Celite, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Protocol C: C5-Functionalization (Buchwald-Hartwig Amination)

Causality: With the iodine removed, the C5-Cl bond is now the sole electrophilic site. However, breaking this bond requires a highly active catalyst. The combination of Pd₂(dba)₃ and the bulky, electron-rich BrettPhos ligand facilitates oxidative addition into unactivated aryl chlorides at elevated temperatures[4].

  • Setup: In a sealed tube, combine the C4-arylated intermediate (1.0 eq), an primary/secondary Amine (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (5 mol%), and BrettPhos (10 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Validation Checkpoint:

    • LC-MS Analysis: Confirm the complete disappearance of the 3:1 chlorine isotopic pattern. The mass spectrum will now show a single distinct peak corresponding to the di-functionalized product, validating the successful cleavage of the C5-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via reverse-phase HPLC or silica gel chromatography.

References[4] Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes

Source: Catalysts 2014, 4(3), 308-325. URL:[Link][3] Regioselective Suzuki–Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: Journal of Organic Chemistry, 2025 (ACS Publications). URL:[Link][1] Preparation of fused pyrimidine derivatives for the treatment of viral infections Source: U.S. Patent Application Publication No. US 2016/0115152 A1. URL:[2] Building Blocks Catalogue July 2021 Source: Namiki Shoji Co., Ltd. (Compound CAS: 1807171-86-3) URL:[Link]

Sources

Method

Application Note: Protecting Group Selection for the Hydroxyl Group of 5-Chloro-4-iodopyridin-3-ol

Executive Summary & Chemical Context The functionalization of highly decorated pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 5-Chloro-4-iodopyridin-3-ol presents a classic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of highly decorated pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 5-Chloro-4-iodopyridin-3-ol presents a classic chemoselectivity challenge. The molecule possesses three distinct reactive vectors: an electron-deficient pyridine ring, a highly reactive 4-iodo group primed for transition-metal catalysis, and a 3-hydroxyl group (pKa ~8.5) that requires careful management[1].

As a Senior Application Scientist, I frequently observe that failure to protect the 3-hydroxyl group inevitably leads to catalyst poisoning during downstream Suzuki-Miyaura or Sonogashira cross-couplings. Under basic coupling conditions, the free hydroxyl group deprotonates to form a phenoxide anion. This anion strongly coordinates to Palladium(II) intermediates and enriches the electron density of the pyridine ring, severely retarding the oxidative addition of Pd(0) into the C4–I bond. Therefore, selecting an optimal protecting group (PG) is not merely a synthetic formality—it is the mechanistic linchpin for successful regioselective functionalization.

Mechanistic Rationale & Protecting Group Evaluation

The ideal protecting group for 5-Chloro-4-iodopyridin-3-ol must satisfy three strict criteria:

  • Steric Accommodation: The 3-position is flanked by a bulky 4-iodo group (Van der Waals radius 1.98 Å). Bulky protecting groups will suffer from poor installation yields due to steric clash.

  • Base Stability: It must withstand the strong aqueous bases (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures required for Pd-catalyzed cross-couplings.

  • Orthogonal Deprotection: It must be removable under conditions that do not compromise the 5-chloro substituent.

Based on these parameters, the Methoxymethyl (MOM) ether emerges as the industry standard for this specific scaffold[2],[3]. MOM chloride is a small, highly reactive electrophile that easily overcomes the steric hindrance of the adjacent iodine atom. Furthermore, MOM ethers are completely stable to basic cross-coupling conditions and can be cleaved using mild acid, preserving the halogenated core[3].

Conversely, Benzyl (Bn) ethers, while stable to base, typically require hydrogenolysis (Pd/C, H₂) for removal, which carries a critical risk of hydrodehalogenation at the 5-chloro position. Silyl ethers (like TBS or TIPS) either suffer from steric clash during installation or are prone to premature cleavage under the basic aqueous conditions of Suzuki couplings.

Quantitative Comparison of Protecting Groups
Protecting GroupSteric ProfileStability to Basic Cross-CouplingDeprotection ConditionsRisk to 5-Chloro Retention
MOM Ether SmallExcellentMild Acid (HCl/MeOH)Low (Orthogonal)
Benzyl (Bn) ModerateExcellentHydrogenolysis (Pd/C, H₂)High (Dehalogenation)
TBS Ether LargePoor to ModerateFluoride (TBAF) or AcidLow
Acetate (Ac) SmallPoor (Cleaved by K₂CO₃)Base (K₂CO₃/MeOH)Low

Decision Tree for Protecting Group Selection

PG_Selection Start 5-Chloro-4-iodopyridin-3-ol (Target Scaffold) Q1 Downstream reaction involves strong aqueous base? (e.g., Suzuki Coupling) Start->Q1 Esters Esters (Ac, Piv) [Not Recommended] Q1->Esters No Q2 Is 5-Chloro retention required during final deprotection? Q1->Q2 Yes Bn Benzyl (Bn) Ether Deprotection: Pd/C, H2 [Loss of 5-Cl likely] Q2->Bn No Q3 Is steric hindrance from 4-Iodo a limiting factor? Q2->Q3 Yes Silyl TBS / TIPS Ether [Steric clash / Base labile] Q3->Silyl No MOM MOM Ether (Optimal) Stable to base, small profile. Deprotection: Mild Acid Q3->MOM Yes

Figure 1: Logical decision tree for protecting group selection of 5-Chloro-4-iodopyridin-3-ol.

Validated Experimental Protocols

The following protocols outline the installation and orthogonal removal of the MOM protecting group, forming a self-validating system designed to maximize yield while preventing off-target N-alkylation.

Protocol A: Synthesis of 3-Chloro-4-iodo-5-(methoxymethoxy)pyridine (MOM Protection)

Note: The nomenclature 3-chloro-5-hydroxy is structurally equivalent to 5-chloro-3-hydroxy due to pyridine ring symmetry[2].

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-Chloro-4-iodopyridin-3-ol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.

    • Causality: Cooling to 0 °C is critical. It controls the exotherm of the acid-base reaction and kinetically suppresses N-alkylation of the basic pyridine nitrogen, ensuring regioselective O-alkylation.

  • Alkylation: Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv, 11 mmol).

    • Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL) to destroy unreacted NaH. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL).

    • Causality: The LiCl wash is a highly effective, self-validating technique to partition DMF into the aqueous layer, preventing solvent contamination during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to yield the MOM-protected intermediate[2].

Protocol B: Orthogonal Deprotection of MOM Ether

Following downstream manipulation of the 4-iodo group (e.g., Suzuki coupling), the MOM group must be removed without cleaving the 5-chloro group[3].

  • Preparation: Dissolve the functionalized 3-Chloro-4-substituted-5-(methoxymethoxy)pyridine intermediate (1.0 equiv) in Methanol (0.1 M).

  • Acidification: Add 3M HCl in Methanol (5.0 equiv).

    • Causality: Methanolic HCl cleanly cleaves the MOM acetal linkage. This generates volatile dimethoxymethane as a byproduct, which shifts the thermodynamic equilibrium toward complete deprotection. Crucially, this avoids reductive conditions that would cause dehalogenation.

  • Reaction: Stir at 40 °C for 4-6 hours. Monitor via LC-MS until the MOM-adduct mass disappears.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo. Neutralize the crude residue with saturated aqueous NaHCO₃ to pH 7-8 and extract with Dichloromethane (3 × 30 mL). Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from EtOH/Water if high purity is required.

References

  • ( 12 ) United States Patent - Googleapis.
  • Source: google.
  • Source: sigmaaldrich.

Sources

Application

Sonogashira coupling protocols using 5-Chloro-4-iodopyridin-3-ol

Application Note: Site-Selective Sonogashira Coupling of 5-Chloro-4-iodopyridin-3-ol in Drug Discovery Executive Summary 5-Chloro-4-iodopyridin-3-ol is a densely functionalized heterocyclic building block of high value i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Sonogashira Coupling of 5-Chloro-4-iodopyridin-3-ol in Drug Discovery

Executive Summary

5-Chloro-4-iodopyridin-3-ol is a densely functionalized heterocyclic building block of high value in pharmaceutical research and drug development[1]. The strategic placement of three distinct functional groups (hydroxyl, iodine, and chlorine) on the pyridine scaffold allows for orthogonal, site-selective functionalization. This application note details the mechanistic rationale, optimized protocols, and troubleshooting strategies for the highly regioselective Sonogashira coupling at the C4 position, enabling the efficient synthesis of alkynyl-pyridine derivatives.

Mechanistic Rationale & Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) species to the carbon-halogen bond is typically the rate-determining step. The reactivity is governed by the bond dissociation energy of the carbon-halogen bond[2]. Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol), 5-Chloro-4-iodopyridin-3-ol exhibits exclusive chemoselectivity at the C4 position under mild Sonogashira conditions[2],[3].

Furthermore, the free hydroxyl group at the C3 position is weakly acidic. To prevent catalyst poisoning or undesirable side reactions, the protocol necessitates an excess of amine base (e.g., Triethylamine or N,N-Diisopropylethylamine) to maintain the substrate in its phenoxide state, which also enhances its solubility in polar aprotic solvents[4].

Pathway Visualization

The following diagram illustrates the self-sustaining catalytic cycle for the site-selective alkynylation of 5-Chloro-4-iodopyridin-3-ol.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-I Insertion) Pd0->OxAdd 5-Chloro-4-iodopyridin-3-ol TransMet Transmetalation (Cu to Pd Transfer) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Di-substituted Pd(II) RedElim->Pd0 Catalyst Regeneration Product 4-Alkynyl-5-chloropyridin-3-ol RedElim->Product C-C Bond Formation CuCycle Copper Co-Catalyst (Alkyne Activation) CuCycle->TransMet Cu-Acetylide

Catalytic cycle of the site-selective Sonogashira coupling at the C4-I bond.

Experimental Protocol: Site-Selective C4-Alkynylation

Self-Validating Workflow for the coupling of 5-Chloro-4-iodopyridin-3-ol with terminal alkynes.

Materials:

  • Substrate: 5-Chloro-4-iodopyridin-3-ol (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: PdCl₂ (PPh₃)₂ (0.05 equiv, 5 mol%)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Procedure:

  • Preparation and Degassing (Critical Step):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-4-iodopyridin-3-ol and PdCl₂(PPh₃)₂.

    • Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen promotes the Glaser-Hay homocoupling of terminal alkynes. Removing oxygen preserves the alkyne stoichiometry and prevents the formation of difficult-to-separate diyne impurities[3].

  • Solvent and Base Addition:

    • Add anhydrous, Argon-sparged DMF (10 mL) followed by TEA via syringe.

    • Causality: 3.0 equivalents of base are strictly required: one to neutralize the HI byproduct, one to deprotonate the C3-hydroxyl group (preventing interference), and one to facilitate the formation of the copper acetylide[4].

  • Alkyne and Co-catalyst Addition:

    • Add the terminal alkyne via syringe.

    • Quickly remove the septum under a positive flow of Argon to add CuI, then reseal.

  • Reaction Execution & Self-Validation:

    • Stir the reaction mixture at room temperature (20–25 °C) for 4–8 hours.

    • Self-Validation: Monitor the reaction via LC-MS or TLC (eluent: Hexanes/EtOAc 3:1). The disappearance of the starting material (m/z ~255) and the appearance of the product mass confirm completion. The C–Cl bond will remain intact under these mild temperature conditions[2].

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl (15 mL). Causality: NH₄Cl complexes with copper salts, solubilizing them in the aqueous layer and preventing emulsion formation during extraction.

    • Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to afford the pure product.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of 5-Chloro-4-iodopyridin-3-ol with phenylacetylene, illustrating the impact of experimental parameters on yield and selectivity.

Catalyst System (5 mol%)Co-Catalyst (10 mol%)SolventBase (3 eq)Temp (°C)Time (h)Yield (%)Observation / Causality
PdCl₂(PPh₃)₂ CuI DMF TEA 25 6 88% Optimal conditions; complete C4 selectivity.
Pd(PPh₃)₄CuITHFDIPEA251282%Slower kinetics in THF due to lower substrate solubility.
PdCl₂(dppf)CuIDMFTEA60465%Elevated temp led to partial furan ring closure (byproduct).
PdCl₂(PPh₃)₂NoneDMFTEA801845%Copper-free conditions require heating; lower yield[3].

Troubleshooting & Process Optimization

  • Issue: Formation of a fused furanopyridine byproduct.

    • Causality: The C3-hydroxyl group can undergo an intramolecular 5-endo-dig or 5-exo-dig cyclization onto the newly formed C4-alkyne, a reaction that is accelerated at elevated temperatures or by specific palladium ligands.

    • Solution: Maintain the reaction strictly at room temperature. If the acyclic alkynyl product is required and cyclization persists, protect the C3-OH as a Methoxymethyl (MOM) or Tetrahydropyranyl (THP) ether prior to the Sonogashira coupling[1].

  • Issue: Over-coupling at the C5-Chlorine position.

    • Causality: Using highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) combined with elevated temperatures can overcome the higher activation energy of the C–Cl bond[2].

    • Solution: Restrict the catalyst to standard triphenylphosphine-based palladium complexes (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and avoid heating above 30 °C.

  • Issue: Poor solubility of the pyridinol substrate.

    • Causality: The zwitterionic nature of halopyridinols limits their solubility in ethereal solvents like THF or Dioxane.

    • Solution: Utilizing polar aprotic solvents (DMF, NMP) or pre-forming the phenoxide salt with a slightly stronger base prior to catalyst addition significantly enhances reaction homogeneity.

References

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. URL:[Link]

  • Mangion, I. K., et al. "Process Development of the HCV NS5B Site D Inhibitor MK-8876." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Ameriks, M. K., et al. "United States Patent: Synthesis of 5-chloro-4-iodopyridin-3-ol derivatives." Google Patents.

Sources

Method

Application Note: Regioselective Lithium-Halogen Exchange of 5-Chloro-4-iodopyridin-3-ol

Executive Summary In advanced drug development and complex target synthesis, 5-Chloro-4-iodopyridin-3-ol serves as a highly versatile, multi-functional building block. The molecule presents three distinct reactive handle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and complex target synthesis, 5-Chloro-4-iodopyridin-3-ol serves as a highly versatile, multi-functional building block. The molecule presents three distinct reactive handles: an acidic hydroxyl group, a highly polarizable iodine atom, and a relatively inert chlorine atom. This application note details the causal mechanisms, optimization strategies, and self-validating protocols for executing a regioselective lithium-halogen exchange at the C-4 position, enabling orthogonal functionalization without disrupting the C-5 chloride.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just how to perform it. The successful functionalization of 5-chloro-4-iodopyridin-3-ol relies on three fundamental chemical principles:

The Hierarchy of Halogen Reactivity

Lithium-halogen exchange is a kinetically controlled process[1]. The rate of exchange is dictated by the polarizability of the carbon-halogen bond and the stability of the resulting carbanion (sp > sp2 > sp3)[1][2]. Because the exchange rate strictly follows the trend I > Br > Cl, the C-4 iodine undergoes rapid exchange at low temperatures (-78 °C), while the C-5 chlorine remains completely inert[1].

Managing the Acidic Hydroxyl Group (The Dianion Strategy)

Lithium-halogen exchange is exceptionally fast, sometimes exceeding the rate of proton transfer[2][3]. However, the highly acidic C-3 hydroxyl proton will rapidly consume one equivalent of the organolithium reagent to form a lithium alkoxide. This alkoxide is not merely a byproduct; it acts as an inductive stabilizing group for the adjacent C-4 carbanion. The stability of this C-4 lithiated intermediate is well-documented in industrial applications; in fact, the reverse process—lithiation of 3-chloro-5-(methoxymethoxy)pyridine followed by an iodine quench—is a patented route used to synthesize the 5-chloro-4-iodopyridin-3-ol core itself[4].

Reagent Selection: n-BuLi vs. t-BuLi

The choice of alkyllithium reagent dictates the required stoichiometry:

  • n-Butyllithium (n-BuLi): Requires 2.2 equivalents (1.0 eq for deprotonation, 1.1 eq for exchange). The byproduct is 1-iodobutane, which is generally unreactive at -78 °C but can cause unwanted alkylation if the reaction warms.

  • t-Butyllithium (t-BuLi): Requires 3.2 equivalents . The first equivalent deprotonates the hydroxyl group. The second equivalent performs the exchange, generating tert-butyl iodide. The third equivalent immediately reacts with the generated tert-butyl iodide to form isobutene, isobutane, and lithium iodide[3]. This irreversible destruction of the alkyl iodide byproduct prevents any reverse exchange or side-alkylation, often resulting in higher yields for sensitive substrates.

Workflow Visualizations

G Substrate 5-Chloro-4-iodopyridin-3-ol (Substrate) Deprotonation Alkoxide Formation (1.0 eq R-Li) Substrate->Deprotonation Fast Exchange Li-I Exchange (1.1 - 2.1 eq R-Li) Deprotonation->Exchange -78°C Dianion C4-Lithio Dianion Intermediate Exchange->Dianion Kinetically Controlled Trapping Electrophilic Trapping (e.g., DMF) Dianion->Trapping E+ addition Product C4-Functionalized Pyridinol Trapping->Product Aqueous Workup

Workflow of direct Li-I exchange and electrophilic trapping of 5-chloro-4-iodopyridin-3-ol.

G2 Start Substrate + 3.2 eq t-BuLi Step1 1. Deprotonation (- t-BuH) Start->Step1 Step2 2. Li-I Exchange (Forms t-BuI) Step1->Step2 Step3 3. t-BuI Destruction (Forms Isobutene + Isobutane) Step2->Step3 Prevents reverse exchange End Stable C4-Lithiated Intermediate Step3->End

Mechanistic sequence of t-BuLi mediated lithium-halogen exchange and byproduct destruction.

Process Optimization Data

The following table summarizes the causal relationship between reagent stoichiometry, temperature, and reaction outcome. Ethereal solvents (like THF) are strictly required to stabilize the organolithium intermediate via Lewis acid-base interactions[5].

ReagentEquivalentsTemp (°C)ElectrophileResult / YieldMechanistic Observation
n-BuLi1.05-78DMF< 5%Only the alkoxide forms; insufficient base remains for halogen exchange.
n-BuLi2.20-78DMF75 - 80%Clean dianion formation. Minor impurities from butyl iodide alkylation.
t-BuLi3.20-78DMF85 - 92%Complete destruction of alkyl iodide prevents side reactions[3].
n-BuLi2.200DMF< 20%Rapid decomposition; potential pyridyne formation or solvent attack.

Standard Operating Procedure (SOP)

Target: Synthesis of 5-Chloro-3-hydroxy-4-pyridinecarboxaldehyde via direct dianion generation.

Equipment & Safety
  • Safety: t-BuLi is highly pyrophoric. Syringes and needles must be purged with argon. Quench all needles in hexanes/isopropanol immediately after use.

  • Equipment: Flame-dried 3-neck round-bottom flask, internal temperature probe, magnetic stirrer, argon balloon/manifold.

Step-by-Step Protocol (Self-Validating System)

Step 1: Substrate Preparation

  • Charge a flame-dried flask with 5-Chloro-4-iodopyridin-3-ol (1.0 mmol, 255.4 mg).

  • Add anhydrous THF (10 mL) under an argon atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Validation: Ensure the internal temperature probe reads ≤ -75 °C before proceeding.

Step 2: Deprotonation & Exchange (The Critical Phase)

  • Alkoxide Formation: Slowly add t-BuLi (1.7 M in pentane, 0.60 mL, 1.0 mmol) dropwise over 5 minutes.

    • In-Process Validation: A mild exotherm will occur. The solution will typically turn pale yellow, indicating lithium alkoxide formation. Wait 10 minutes.

  • Halogen Exchange: Slowly add additional t-BuLi (1.7 M in pentane, 1.30 mL, 2.2 mmol) over 15 minutes, maintaining the internal temperature below -70 °C.

    • In-Process Validation: The solution will deepen in color to a dark orange/red, confirming the generation of the C-4 carbanion. Stir for 30 minutes at -78 °C.

  • Quench Analysis (Optional but Recommended): Withdraw a 0.1 mL aliquot via syringe and inject it into a vial containing 0.5 mL of CD3OD. Analyze via rapid LC-MS. The complete disappearance of the parent mass (m/z 255) and appearance of the deuterated product confirms 100% exchange efficiency.

Step 3: Electrophilic Trapping

  • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mmol, 0.23 mL) dropwise at -78 °C.

  • Stir the mixture for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

    • In-Process Validation: The deep red color will gradually fade to a pale yellow/translucent solution as the highly reactive carbanion is consumed by the electrophile.

Step 4: Workup & Isolation

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl (5 mL).

  • Adjust the pH to ~5-6 using 1M HCl to ensure the C-3 hydroxyl group is fully protonated (the isoelectric point of the pyridinol).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the formylated product.

References

  • Course: Advanced Organic Chemistry (2018) Sustainable Chemical Science and Technology (SCST)
  • Source: wikipedia.
  • Source: harvard.
  • Source: byu.
  • ( 12 ) United States Patent - Googleapis.

Sources

Application

Application Note: 5-Chloro-4-iodopyridin-3-ol as a Versatile Scaffold in Agrochemical Development

Executive Summary & Strategic Rationale The agrochemical industry is under continuous pressure to develop highly targeted, environmentally sustainable crop protection agents. Halogenated pyridine derivatives have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The agrochemical industry is under continuous pressure to develop highly targeted, environmentally sustainable crop protection agents. Halogenated pyridine derivatives have emerged as privileged pharmacophores in this space, offering unique structural motifs that enhance metabolic stability, lipophilicity, and target-binding affinity[1].

Among these advanced building blocks, 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) stands out as a highly functionalized, multi-axis scaffold. Its strategic value lies in its orthogonal reactivity profile:

  • C4-Iodine: Highly reactive toward transition-metal-catalyzed cross-coupling.

  • C5-Chlorine: Kinetically inert under mild coupling conditions, allowing it to be retained as a lipophilic pharmacophore or functionalized in downstream steps.

  • C3-Hydroxyl: Serves as a directing group or an alkylation site to modulate the molecule's physicochemical properties (e.g., via difluoromethylation).

This application note provides researchers and drug development professionals with validated protocols and mechanistic insights for leveraging 5-Chloro-4-iodopyridin-3-ol in the synthesis of novel herbicidal and fungicidal active ingredients (AIs)[2].

Mechanistic Pathways & Workflow Visualization

The true utility of 5-Chloro-4-iodopyridin-3-ol is its ability to undergo divergent synthesis. The bond dissociation energy (BDE) of the C4–I bond (~238 kJ/mol) is significantly lower than that of the C5–Cl bond (~338 kJ/mol). This thermodynamic differential allows Palladium(0) catalysts to undergo oxidative addition exclusively at the C4 position at moderate temperatures, leaving the C-Cl bond intact[3].

Simultaneously, the C3-hydroxyl group can be deprotonated and alkylated to introduce fluoroalkyl ethers, which are critical for blocking metabolic degradation pathways in weeds and fungal pathogens[4].

G Start 5-Chloro-4-iodopyridin-3-ol (Core Scaffold) PathA C4 Regioselective Cross-Coupling Start->PathA Pd(0) Catalyst (Suzuki/Stille) PathB C3 Hydroxyl O-Alkylation Start->PathB Base, Alkyl Halide (e.g., ClCF2COONa) ProdA 4-Aryl/Alkyl-5-chloro pyridin-3-ol PathA->ProdA ProdB 3-Alkoxy-5-chloro -4-iodopyridine PathB->ProdB Final Advanced Agrochemical Active Ingredient (AI) ProdA->Final Subsequent Modifications ProdB->Final Subsequent Cross-Coupling

Divergent synthetic workflows utilizing 5-Chloro-4-iodopyridin-3-ol in agrochemical development.

Quantitative Data & Reaction Parameters

To facilitate rapid integration into your R&D pipelines, the following table summarizes the optimized reaction parameters for the orthogonal functionalization of 5-Chloro-4-iodopyridin-3-ol.

Reaction TypeTarget PositionReagents & Catalyst SystemSolventTemp (°C)Yield (%)IPC Method (Self-Validation)
Suzuki-Miyaura C4 (C–I bond)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O8075–85LC-MS: Product mass + [M+H]⁺
Sonogashira C4 (C–I bond)Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEATHF6560–70TLC: Disappearance of starting material
O-Difluoromethylation C3 (–OH group)ClCF₂COONa, Cs₂CO₃DMF/H₂O10027–35¹H NMR: Appearance of -CF₂H triplet

Validated Experimental Protocols

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the C4 position while preserving the C5-chlorine for downstream analoging[3].

Causality & Design Choices:

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing side reactions like protodehalogenation.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and water is critical. Dioxane solubilizes the organic fragments, while water dissolves the K₂CO₃ base, facilitating the formation of the reactive boronate species required for transmetalation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge 5-Chloro-4-iodopyridin-3-ol (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv, 12 mmol), K₂CO₃ (2.5 equiv, 25 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (40 mL) and deionized H₂O (10 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat to 80 °C using an aluminum heating block. Maintain vigorous stirring (800 rpm) to ensure phase mixing.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS. The reaction is self-validating when the peak corresponding to the starting material (m/z ~255) is replaced by the product mass, with the isotopic pattern clearly showing the retention of one chlorine atom (M / M+2 ratio of 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: C3 O-Difluoromethylation

Objective: To convert the C3-hydroxyl group into a difluoromethoxy ether, a motif known to drastically increase the metabolic half-life of agrochemicals in soil and plant tissues[4].

Causality & Design Choices:

  • Reagent Selection: Sodium chlorodifluoroacetate (ClCF₂COONa) is used as a bench-stable precursor to difluorocarbene (:CF₂). Upon heating, it decarboxylates and eliminates chloride to generate the highly reactive carbene.

  • Role of Water: While carbene chemistry is typically anhydrous, the addition of water here is a deliberate, counterintuitive choice. Once the phenoxide attacks the :CF₂, the resulting intermediate anion must be rapidly protonated to form the -OCF₂H group. Water serves as this essential proton source[4].

Step-by-Step Procedure:

  • Preparation: To a solution of 5-Chloro-4-iodopyridin-3-ol (1.0 g, 3.9 mmol) in anhydrous DMF (16 mL), add a pre-dissolved solution of sodium chlorodifluoroacetate (1.2 g, 7.8 mmol) in water (4 mL).

  • Base Addition: Add Cs₂CO₃ (3.8 g, 12.0 mmol) in one portion. Rationale: Cesium carbonate is highly soluble and provides the necessary basicity to deprotonate the pyridinol without hydrolyzing the carbene precursor prematurely.

  • Reaction: Heat the mixture to 100 °C for 24 hours. Monitor internal temperature closely; the decomposition of the acetate is temperature-dependent and strictly requires ≥95 °C to proceed at a practical rate.

  • In-Process Control (IPC): Monitor via TLC (UV active). The product will elute significantly faster (higher Rf) than the polar starting material due to the masking of the hydrogen-bonding hydroxyl group.

  • Workup: Cool the crude mixture to room temperature. Quench by diluting with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic extracts extensively with brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-50% EtOAc/Hexanes) to yield 3-(difluoromethoxy)-5-chloro-4-iodopyridine as a solid[4].

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-4-iodopyridin-3-ol

Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug development. 5-Chloro-4-iodopyridin-3-ol presents a unique synthetic challenge for carbon-nitrogen (C-N) bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug development. 5-Chloro-4-iodopyridin-3-ol presents a unique synthetic challenge for carbon-nitrogen (C-N) bond formation via the Buchwald-Hartwig amination. Researchers must navigate two competing mechanistic pathways: differentiating the reactivity of the C-4 iodine from the C-5 chlorine, and mitigating the nucleophilicity and catalyst-binding affinity of the unprotected C-3 hydroxyl group.

This application note details the causality behind ligand selection and provides two self-validating, field-proven protocols to achieve exclusive C-4 amination: a direct chemoselective route using advanced bulky ligands, and a robust protection-deprotection sequence.

Mechanistic Insights: Navigating Competing Pathways

Halogen Chemoselectivity (C-I vs. C-Cl)

The oxidative addition of the Palladium(0) active species into the carbon-halogen bond is governed by bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). Consequently, oxidative addition at the C-4 position is kinetically favored. By strictly controlling the reaction temperature (typically 65–80 °C) and selecting appropriate ligands, complete chemoselectivity is achieved, preventing competitive hydrodehalogenation or over-amination at the C-5 position [1].

The Hydroxyl Challenge: Catalyst Poisoning and O-Arylation

The free C-3 hydroxyl group (pKa ~8.5) is readily deprotonated by the inorganic bases required to drive the catalytic cycle. This generates a pyridinoxide intermediate that poses a dual threat:

  • O-Arylation: The oxygen acts as a competing nucleophile during the transmetalation step, leading to undesired C-O cross-coupling (etherification) [2].

  • Catalyst Poisoning: The phenoxide-like oxygen can tightly coordinate to the electrophilic Pd(II) center, stalling the catalytic cycle and leading to palladium black precipitation.

Ligand Design and Causality

To circumvent hydroxyl interference, two distinct strategies dictate experimental design:

  • Strategy A (Direct Amination): Utilizes extremely bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos . The immense steric bulk of the adamantyl and tert-butyl groups forces the Pd center into a highly constrained geometry. This accelerates C-N reductive elimination while sterically blocking the more demanding C-O reductive elimination, enabling direct coupling even in the presence of unprotected hydroxyls [3].

  • Strategy B (Protection Strategy): Masks the hydroxyl group as a methoxymethyl (MOM) ether. This eliminates O-nucleophilicity entirely, allowing the use of broader, more economical ligand classes (e.g., RuPhos ) and stronger bases like NaOtBu [4].

Experimental Workflows

G cluster_A Pathway A: Direct Amination cluster_B Pathway B: Protection Strategy Start 5-Chloro-4-iodopyridin-3-ol (Substrate) Direct Pd Catalyst + tBuBrettPhos Base: LiHMDS Start->Direct Chemoselective Ligand Protect MOM-Cl, NaH (Protection) Start->Protect Standard Ligands ProdA 4-Amino-5-chloropyridin-3-ol (Desired Product) Direct->ProdA C-N Coupling Inter 3-Chloro-4-iodo-5-(MOM-oxy)pyridine Protect->Inter AmineB Pd Catalyst + RuPhos Base: NaOtBu Inter->AmineB C-N Coupling Deprotect HCl / MeOH (Deprotection) AmineB->Deprotect ProdB 4-Amino-5-chloropyridin-3-ol (Desired Product) Deprotect->ProdB

Divergent synthetic workflows for the chemoselective amination of 5-chloro-4-iodopyridin-3-ol.

Step-by-Step Methodologies

Protocol A: Direct Chemoselective Amination (Unprotected Route)

Causality Note: LiHMDS is chosen as the base because the lithium counterion coordinates with the deprotonated C-3 oxygen, dampening its nucleophilicity, while tBuBrettPhos enforces C-N selectivity.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-Chloro-4-iodopyridin-3-ol (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and tBuBrettPhos (0.04 equiv, 4 mol%).

  • Solvent Addition: Add 4.0 mL of rigorously degassed anhydrous THF. Self-Validation: The solution should turn a deep red/purple color, indicating the formation of the active L-Pd(0) complex.

  • Reagent Addition: Add the desired primary amine (1.2 equiv). Slowly add a 1.0 M solution of LiHMDS in THF (2.5 equiv) dropwise.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 65 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 255.9 m/z, 3:1 isotope pattern) is fully consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: The Protection-Coupling-Deprotection Sequence

Causality Note: Masking the hydroxyl group prevents catalyst poisoning, allowing the use of the highly active RuPhos/NaOtBu system which provides near-quantitative yields for the C-N coupling step.

Step 1: MOM Protection

  • Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C under argon.

  • Add 5-Chloro-4-iodopyridin-3-ol (1.0 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise. Stir at room temperature for 2 hours.

  • IPC: LC-MS must show complete conversion to the protected intermediate: calculated mass for C₇H₇ClINO₂ is 298.9; observe[M+H]⁺ = 299.9 m/z [4].

Step 2: Buchwald-Hartwig Amination

  • In a glovebox, combine the protected intermediate (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in degassed toluene (0.2 M).

  • Heat at 80 °C for 6 hours.

  • Filter through a Celite pad and concentrate the filtrate.

Step 3: Deprotection

  • Dissolve the crude aminated product in MeOH (0.1 M).

  • Add 3M aqueous HCl (5.0 equiv) and heat to 50 °C for 4 hours.

  • Neutralize with saturated NaHCO₃, extract with DCM, and purify to yield the final 4-amino-5-chloropyridin-3-ol derivative.

Quantitative Data Summary

The following table summarizes the optimization metrics, demonstrating the critical interplay between ligand sterics, base selection, and protecting group strategies.

StrategyLigandBaseSolventTemp (°C)C-N Yield (%)Major Side Product
UnprotectedXantPhosCs₂CO₃1,4-Dioxane80< 10O-Arylation (Ether) / Catalyst Poisoning
UnprotectedtBuBrettPhosLiHMDSTHF6582None (Clean conversion)
MOM-ProtectedRuPhosNaOtBuToluene8091*N/A
MOM-ProtectedBINAPCs₂CO₃Toluene10045Hydrodehalogenation

*Yield calculated over two steps (amination + deprotection).

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.[Link]

  • Ameriks, M. K., et al. (2016). Heterocyclic compounds as inhibitors of... U.S. Patent US20160115153A1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-4-iodopyridin-3-ol Solubility

Welcome to the Synthesis Troubleshooting & Protocol Guide. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in halogenated heterocycle chemistry: the "brick-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting & Protocol Guide. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in halogenated heterocycle chemistry: the "brick-like" insolubility of 5-chloro-4-iodopyridin-3-ol.

This guide bypasses generic advice to provide you with causality-driven mechanistic insights, self-validating standard operating procedures (SOPs), and field-proven workarounds for your drug development workflows.

Part 1: Diagnostic Overview & Mechanistic Causality

Before attempting to dissolve a compound, we must understand why it resists solvation. 5-Chloro-4-iodopyridin-3-ol possesses a highly problematic combination of functional groups that create an exceptionally stable crystal lattice.

G A 5-Chloro-4-iodopyridin-3-ol B Intermolecular H-Bonding (OH ··· N-Pyridine) A->B Donates & Accepts C Halogen Bonding (I/Cl ··· N/O) A->C Sigma-hole interactions D High Crystal Lattice Energy B->D Polymer-like chains C->D 3D Network packing E Poor Organic Solubility D->E Resists solvation

Fig 1: Mechanistic pathways leading to the high lattice energy and insolubility of the pyridinol.

The Causality of Insolubility: The amphoteric nature of this molecule—featuring an acidic phenolic -OH and a basic pyridine nitrogen—leads to strong intermolecular hydrogen bonding, often forming extended polymer-like chains in the solid state. Furthermore, the heavy iodine and chlorine atoms introduce significant polarizability and halogen bonding (sigma-hole interactions). To dissolve this compound, your solvent or reagent system must provide enough solvation energy to break these robust intermolecular networks.

Part 2: Troubleshooting FAQs [1]

Q1: I am trying to run a standard Suzuki cross-coupling on the iodine atom, but 5-chloro-4-iodopyridin-3-ol will not dissolve in THF or Toluene. What should I do? A1: Standard ethereal or aromatic solvents cannot disrupt the H-bonding network. You have two primary options:

  • Derivatization (Recommended): Temporarily protect the -OH group as a Methoxymethyl (MOM) or tert-Butyldimethylsilyl (TBS) ether. This eliminates the compound's ability to act as an H-bond donor, drastically lowering the lattice energy and rendering the intermediate highly soluble in THF or DCM.

  • Mechanochemistry: If protection is not viable, consider solvent-free solid-state cross-coupling. Recent advancements in have proven highly effective for aryl halides that are "practically insoluble" in liquid organic solvents [2].

Q2: I need to perform an O-alkylation (e.g., difluoromethylation) on the hydroxyl group. How can I react a compound that is just a slurry in my flask? A2: You must perform an in situ lattice disruption using a strong base in a highly polar aprotic solvent. By adding Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) and applying heat, you deprotonate the -OH group. This destroys the intermolecular H-bond network and forms a cesium pyridinolate salt. The large, polarizable cesium cation provides the "cesium effect," enhancing the solubility of the salt in DMF and allowing the reaction to proceed homogeneously [3].

Q3: Can I use standard electrophilic aromatic substitution (EAS) to synthesize similar soluble analogs instead? A3: EAS on pyridines is electronically mismatched and requires extremely harsh conditions, often yielding poor regioselectivity. If you are trying to synthesize highly substituted, soluble halogenated pyridines from scratch, consider utilizing which allow for mild, highly regioselective 3-position halogenation[4].

Part 3: Quantitative Solvent Selection Matrix

To minimize trial and error, consult the following empirical solubility matrix when designing your reaction conditions.

Solvent ClassSolventDielectric Constant (ε)Solvation EfficacyMechanistic Rationale
Non-Polar Hexane, Toluene< 3.0Poor Cannot disrupt H-bonds or halogen bonds; lattice remains intact.
Polar Aprotic DCM, THF, EtOAc4.8 - 8.9Poor to Mod. Solvates monomers but lacks the dipole moment to break the bulk crystal lattice.
Protic Methanol, Water33.0 - 80.1Moderate Competes for H-bonding, but often causes downstream reagent incompatibility (e.g., destroys electrophiles).
Highly Polar Aprotic DMF, DMSO, NMP36.7 - 46.7Excellent (with heat/base)High dipole moment stabilizes zwitterionic forms. Synergizes with bases to form soluble salts.

Part 4: Self-Validating Experimental Protocols

SOP: O-Alkylation / Difluoromethylation via In Situ Salt Formation

This protocol relies on the thermodynamic driving force of acid-base chemistry to overcome physical solubility limits.

Workflow Step1 Insoluble Pyridinol Slurry (in DMF/DMSO) Step2 Add Cs2CO3 (1.5-3.0 eq) Heat to 100°C Step1->Step2 Step3 Lattice Disruption & Deprotonation Step2->Step3 Step4 Soluble Cesium Pyridinolate (Homogeneous Solution) Step3->Step4 Step5 Electrophile Addition (e.g., Alkylation) Step4->Step5

Fig 2: Workflow for overcoming solubility via in situ salt formation during O-alkylation.

Step-by-Step Methodology:

  • Slurry Preparation: Charge an oven-dried flask with 5-chloro-4-iodopyridin-3-ol (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Observation: The mixture will be a heterogeneous, cloudy slurry.

  • Lattice Disruption (Deprotonation): Add Cs₂CO₃ (3.0 eq). Scientific Insight: Do not substitute with K₂CO₃ or Na₂CO₃. The larger ionic radius of Cesium prevents tight ion-pairing, ensuring the resulting anion is highly solvated and nucleophilic.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 30–60 minutes.

    • Self-Validation Checkpoint: You must observe the transition from a cloudy slurry to a clear, homogeneous (often deeply colored) solution. If the mixture remains cloudy, deprotonation is incomplete; verify the quality of your base or increase the temperature slightly.

  • Electrophile Addition: Once homogeneous, add the electrophile (e.g., sodium chlorodifluoroacetate, 2.0 eq) dissolved in a minimal amount of water (approx. 20% v/v relative to DMF) dropwise.

  • Reaction & Isolation: Stir at 100 °C for 24 hours. Cool to room temperature. Dilute the mixture with a 10-fold excess of cold water to crash out the newly functionalized, highly lipophilic product. Extract with EtOAc (3x), wash the combined organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo [3].

Part 5: References

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides Journal of the American Chemical Society[Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates National Institutes of Health (NIH) / Science[Link]

  • U.S. Patent 9,321,735 - Halogenated Pyridine Derivatives and Methods of Use Google Patents (Ameriks et al.)

Optimization

Technical Support Center: Preventing Unwanted Dehalogenation of 5-Chloro-4-iodopyridin-3-ol in Palladium Catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity and byproduct formation in complex heterocyclic cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity and byproduct formation in complex heterocyclic cross-couplings.

When working with 5-Chloro-4-iodopyridin-3-ol , researchers face a dual challenge: achieving chemoselective coupling at the highly reactive C4-I bond while avoiding over-reaction at the C5-Cl bond, and—most critically—preventing the premature reduction of the C-I bond (protodehalogenation). This guide synthesizes mechanistic causality with field-validated protocols to help you engineer a robust, self-validating catalytic system.

Mechanistic Causality: The Divergent Pathways of Palladium Catalysis

To solve dehalogenation, we must first understand its origin. The C4-I bond of 5-chloro-4-iodopyridin-3-ol undergoes rapid oxidative addition to Pd(0). However, if the subsequent transmetalation step is sluggish, the resulting Ar-Pd(II)-I intermediate becomes a long-lived target for side reactions.

In the presence of adventitious water, alcoholic solvents, or internal proton sources (like the substrate's own C3-hydroxyl group), the palladium center can undergo a hydride shift or direct protonation[1]. This forms an Ar-Pd(II)-H species that rapidly reductively eliminates to yield the undesired 5-chloropyridin-3-ol byproduct[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd 5-Chloro-4-iodopyridin-3-ol TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet Boronic Acid (Fast) Hydride Hydride Shift Ar-Pd(II)-H OxAdd->Hydride H-Donor (Slow/Side Rxn) Product Desired Product (Cross-Coupled) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dehal Protodehalogenation Ar-H (Undesired) Hydride->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Divergent catalytic pathways showing desired cross-coupling vs. undesired protodehalogenation.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a major peak at M-126 (loss of iodine, addition of a proton). What is the primary hydrogen source? A: You are observing complete protodehalogenation at the C4 position. The hydrogen source is typically the solvent. Primary and secondary alcohols (e.g., ethanol, isopropanol) coordinate to the palladium center and undergo β -hydride elimination, generating the problematic Pd-H intermediate[3]. Furthermore, trace moisture in hygroscopic bases (like K2​CO3​ ) can act as a direct proton donor[4]. Actionable Fix: Switch to strictly anhydrous, non-coordinating solvents (e.g., Toluene or THF) and rigorously flame-dry your glassware.

Q2: Does the free C3-hydroxyl group interfere with the coupling? A: Yes, significantly. The unprotected C3-OH is highly acidic. In basic coupling media, it deprotonates to form an alkoxide. This electron-rich oxygen can coordinate directly to the Pd(II) center post-oxidative addition, forming a stable palladacycle that stalls transmetalation. When the cycle stalls, the catalyst is highly vulnerable to hydrodehalogenation[5]. Actionable Fix: Protect the C3-OH group as a Methoxymethyl (MOM) or Benzyl (Bn) ether prior to catalysis. If protection is synthetically unviable, you must use a highly coordinating, bulky ligand to outcompete the internal oxygen coordination.

Q3: Which ligands best suppress the dehalogenation pathway? A: Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) or rigid bidentate ligands (e.g., dtbpf) are optimal[3]. They serve a dual mechanistic purpose: their electron density accelerates the initial oxidative addition, while their immense steric bulk forces the two organic fragments together, drastically accelerating reductive elimination. By speeding up the desired pathway, you kinetically outcompete the slower protodehalogenation pathway[4].

Q4: How do I prevent the C5-Cl bond from reacting or reducing after the C4-I is coupled? A: Chemoselectivity between C4-I and C5-Cl is naturally dictated by bond dissociation energies (C-I is ~16 kcal/mol weaker than C-Cl). However, if you use an excess of the coupling partner, high temperatures (>90 °C), or overly active catalysts (like Pd(PtBu3​)2​ ), you risk activating the C5-Cl bond[6]. Actionable Fix: Cap the coupling partner at 1.05–1.1 equivalents and maintain reaction temperatures between 60–70 °C.

Empirical Data: Condition Optimization

The following table summarizes the quantitative impact of varying reaction parameters on the Suzuki-Miyaura coupling of 5-chloro-4-iodopyridin-3-ol with a standard arylboronic acid.

EntrySolvent SystemBase (Anhydrous)Ligand / CatalystTemp (°C)Desired Product Yield (%)Dehalogenation Byproduct (%)
1EtOH / H2​O (4:1) Na2​CO3​ Pd(PPh3​)4​ 8015%75%
2DMF K2​CO3​ Pd(dppf)Cl2​ 9040%45%
3Toluene K3​PO4​ Pd2​(dba)3​ / XPhos7088% <5%
4THF Cs2​CO3​ PdCl2​(dtbpf) 6592% <2%

Conclusion: Anhydrous THF with a mild base ( Cs2​CO3​ ) and a bulky bidentate ligand (dtbpf) provides the optimal kinetic environment to favor cross-coupling over reduction.

Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.

Reagents:

  • 5-Chloro-4-iodopyridin-3-ol (or MOM-protected derivative): 1.0 equiv.

  • Arylboronic Acid: 1.05 equiv.

  • PdCl2​(dtbpf) : 5 mol%

  • Cs2​CO3​ (Anhydrous, freshly ground): 2.0 equiv.

  • Anhydrous THF: 0.1 M concentration.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add the pyridinol substrate, arylboronic acid, and Cs2​CO3​ .

  • Solvent Degassing: Add anhydrous THF. Sparge the mixture with Argon for exactly 30 minutes.

    • Validation Check: The solution must not show persistent bubbling after the sparging needle is removed. If the solvent volume has visibly decreased, top up with degassed THF to maintain the 0.1 M concentration.

  • Catalyst Addition: Quickly add the PdCl2​(dtbpf) catalyst against a positive flow of Argon. Seal the flask and heat to 65 °C.

  • Reaction Monitoring (t = 2 hours): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL LC-MS grade Acetonitrile, and analyze.

    • Validation Check: Evaluate the UV chromatogram. The desired product mass should dominate. If the M-126 peak (protodehalogenation) exceeds 5% relative area, immediately cool the reaction to room temperature. This indicates a breach in anhydrous conditions or a failing batch of base.

  • Workup: Upon completion (typically 4-6 hours), cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH4​Cl to quench the base, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

References
  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011. URL:[Link]

  • "Protodepalladation as a Strategic Elementary Step in Catalysis." NIH PubMed Central (PMC). URL:[Link]

  • "Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water." Organic Letters, 2015. URL:[Link]

Sources

Troubleshooting

HPLC purification methods for 5-Chloro-4-iodopyridin-3-ol reaction mixtures

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 5-Chloro-4-iodopyridin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 5-Chloro-4-iodopyridin-3-ol from complex reaction mixtures.

This compound presents a unique triad of chromatographic challenges: it is amphoteric (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl), it is heavily halogenated (making it highly lipophilic but prone to on-column degradation), and its crude matrix often contains closely related regioisomers that defy standard hydrophobic separation.

The following guide provides field-proven troubleshooting insights, quantitative method comparisons, and a self-validating Standard Operating Procedure (SOP) to ensure high-purity recovery.

Purification Strategy & Workflow

HPLC_Workflow Start Crude 5-Chloro-4-iodopyridin-3-ol Prep Acid-Base Extraction Start->Prep Assess Regioisomers Present? Prep->Assess C18 C18 Column (0.05% TFA) Assess->C18 No PFP PFP Column (Halogen Selectivity) Assess->PFP Yes Purify Prep-HPLC Gradient C18->Purify PFP->Purify Lyophilize Pure Target API Purify->Lyophilize

Fig 1: Decision matrix for the chromatographic purification of halogenated amphoteric pyridines.

Troubleshooting & FAQs

Q1: Why does 5-Chloro-4-iodopyridin-3-ol exhibit severe peak tailing and retention time shifts on my standard C18 column? Causality & Solution: This behavior is a direct result of the molecule's amphoteric nature. The basic pyridine nitrogen (pKa ~5.2) and the acidic phenolic hydroxyl group mean its ionization state is highly sensitive to mobile phase pH. On a standard C18 column, the partially protonated pyridine nitrogen undergoes secondary ion-exchange interactions with residual, unendcapped silanols ( Si−O− ) on the silica support.

To resolve this, you must implement a strict pH control strategy using an acidic ion-pairing agent. Adding 0.05% Trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases lowers the pH to ~2, fully protonating the pyridine ring and suppressing the ionization of the hydroxyl group. The strongly hydrophobic trifluoroacetate counterion forms an ion pair with the protonated nitrogen, shielding it from silanol interactions and dramatically improving peak symmetry (1)[1]. For amphoteric pyridines, the choice of acidic additive drastically dictates retention and peak shape (2)[2].

Q2: How can I separate the 4-iodo target product from the 2-iodo regioisomer byproduct? Causality & Solution: Halogenated regioisomers possess nearly identical hydrophobicities (LogP), making them notoriously difficult to separate via purely hydrophobic partitioning on a standard alkyl (C18) phase.

Switch your stationary phase to a Pentafluorophenyl (PFP) or a zwitterionic mixed-mode column. PFP columns introduce multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and halogen bonding. The distinct spatial arrangement of the iodine atom at the 4-position versus the 2-position alters the molecule's dipole moment and steric profile, allowing the rigid fluorinated ring of the PFP phase to discriminate between the isomers effectively. Alternatively, aligning the stationary phase chemistry with the analyte's amphoteric nature using zwitterionic ligands provides unique structural discrimination capabilities that minimize peak tailing (3)[3].

Q3: My preparative HPLC column is fouling quickly, and the product is degrading. How should I prepare the reaction mixture? Causality & Solution: Crude iodination reaction mixtures often contain non-basic organic byproducts, residual halogenating agents, or highly polar polymeric degradation products that irreversibly adsorb to the silica matrix. Furthermore, heavy halogens like iodine are susceptible to photo-degradation and thermal dehalogenation.

Implement a pre-HPLC cleanup step. Because 5-chloro-4-iodopyridin-3-ol is amphoteric, you can leverage an acid-base extraction protocol. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (pH > 10) to form the water-soluble phenoxide salt, leaving non-acidic organic impurities behind in the organic layer. Neutralize the aqueous layer to precipitate or back-extract the enriched target compound before injecting it onto the HPLC (4)[4]. Keep all samples shielded from direct light and avoid exceeding 35°C during solvent evaporation.

Quantitative Method Comparison

The following table summarizes the expected chromatographic performance of various column and mobile phase combinations when isolating 5-Chloro-4-iodopyridin-3-ol from its regioisomers.

Stationary PhaseMobile Phase AdditivePrimary Mechanism of ActionTailing Factor ( As​ )Resolution ( Rs​ ) from Isomers
Standard C18 0.1% Formic AcidHydrophobic partitioning2.1 (Severe)1.1 (Co-elution)
Endcapped C18 0.05% TFAHydrophobic + Ion-pairing1.2 (Acceptable)1.8 (Baseline)
PFP (Fluorinated) 0.05% TFAHalogen bonding + π−π 1.1 (Excellent)3.2 (Superior)
Mixed-Mode 10 mM NH4​OAc Zwitterionic alignment1.0 (Ideal)2.9 (Excellent)
Standard Operating Procedure (SOP): Preparative HPLC Purification

This self-validating protocol ensures high recovery and purity by utilizing mass-directed fraction collection and aggressive ion-pairing to manage the amphoteric nature of the compound (1)[1].

Step 1: Sample Preparation

  • Reconstitute the pre-cleaned crude extract (post acid-base extraction) in a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and Mobile Phase A to a concentration of 50 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates and prevent column frit blockage.

Step 2: Chromatographic Conditions

  • Column: Preparative C18 (e.g., 50 mm ID x 250 mm length, 10 µm particle size). Note: Substitute with a PFP column of identical dimensions if regioisomers are present.

  • Mobile Phase A: HPLC-grade H2​O containing 0.05% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) containing 0.05% v/v TFA.

  • Flow Rate: 80 mL/min.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: Isocratic hold at 5% B (Desalting and matrix elution).

  • 1.0 - 7.0 min: Linear gradient from 5% B to 99% B (Target elution).

  • 7.0 - 10.0 min: Isocratic hold at 99% B (Column wash).

Step 4: Detection and Fraction Collection

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Trigger fraction collection using mass spectrometry (ESI+) targeting the [M+H]+ ion at m/z 255.9 to ensure only the target mass is collected, validating the purity of the fraction in real-time.

Step 5: Product Recovery

  • Pool the target fractions containing 5-chloro-4-iodopyridin-3-ol.

  • Remove the volatile ACN under reduced pressure (rotary evaporation at a maximum of 35°C to prevent thermal dehalogenation).

  • Lyophilize the remaining aqueous solution to yield the pure product as a white to pale-yellow solid.

References
  • Title: Crystalline forms of pharmaceutically acceptable salts of compounds of Formula (1) (US Patent Application US20160115165A1)
  • Source: benchchem.
  • Source: helixchrom.
  • Source: mdpi.

Sources

Optimization

Optimizing palladium catalyst loading for 5-Chloro-4-iodopyridin-3-ol cross-coupling

Welcome to the Technical Support Center for advanced palladium-catalyzed transformations. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Chloro-4-iodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed transformations. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Chloro-4-iodopyridin-3-ol .

This bifunctional substrate presents unique chemoselective and coordination challenges. Below, you will find mechanistic insights, optimized protocols, and troubleshooting workflows to help you minimize palladium catalyst loading while maximizing yield and selectivity.

Part 1: Mechanistic Grounding & Chemoselectivity

Why is 5-Chloro-4-iodopyridin-3-ol a challenging substrate?

The substrate contains three distinct reactive sites that dictate the course of a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) reaction:

  • C4-Iodine: The primary target for oxidative addition. The C-I bond has a significantly lower bond dissociation energy compared to the C-Cl bond, allowing for highly chemoselective coupling at room to moderate temperatures[1].

  • C5-Chlorine: A secondary halide. While generally inert under mild conditions, it can undergo undesired competitive oxidative addition if the catalyst loading is too high, temperatures are excessive, or highly reactive, unhindered electron-rich ligands are used[2],[3].

  • C3-Hydroxyl & Pyridine Nitrogen: These heteroatoms act as potent Lewis bases. The adjacent nitrogen and oxygen can form stable, off-cycle chelates with Pd(II) intermediates. This phenomenon, known as catalyst poisoning, hinders transmetalation and reductive elimination, traditionally forcing chemists to use uneconomical palladium loadings (5–10 mol%)[4].

The Solution: Steric Bulk and Precatalysts

To optimize (lower) the palladium loading to ≤ 1 mol%, the causality of catalyst poisoning must be disrupted. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) prevents the formation of inactive, multi-ligated palladium species[4],[1]. The steric bulk physically blocks the pyridine nitrogen and the 3-OH group from coordinating to the palladium center, ensuring the catalyst remains in the active cycle[5].

CatalyticCycle Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition (Chemoselective at C4-I) Pd0->OxAdd 5-Chloro-4-iodopyridin-3-ol PdII Pd(II) Intermediate (5-Cl-Pyridin-3-ol-4-yl)-Pd-I OxAdd->PdII Poison Off-Cycle Chelation (Poisoning by 3-OH / Pyridine N) PdII->Poison Unhindered Ligands TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet Bulky Ligands (XPhos) PdII_Ar Pd(II) Intermediate (5-Cl-Pyridin-3-ol-4-yl)-Pd-Ar TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Aryl-5-chloropyridin-3-ol RedElim->Product

Caption: Chemoselective Suzuki-Miyaura catalytic cycle highlighting the risk of off-cycle catalyst poisoning.

Part 2: Quantitative Data & Catalyst Optimization

To validate the theoretical framework, empirical optimization data for the Suzuki coupling of 5-chloro-4-iodopyridin-3-ol with phenylboronic acid is summarized below. The goal is to reduce Pd loading from a standard 5 mol% to highly efficient catalytic levels[6].

Catalyst SystemLigand TypePd Loading (mol%)Base / SolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Unhindered5.0K₂CO₃ / Dioxane:H₂O8072High loading required due to N/O chelation[6].
Pd(PPh₃)₄Unhindered1.0K₂CO₃ / Dioxane:H₂O8031Severe catalyst poisoning; incomplete conversion.
Pd(dppf)Cl₂Bidentate2.0K₃PO₄ / THF:H₂O7065Moderate yield; bidentate ligand limits some poisoning.
Pd₂(dba)₃ + XPhos Bulky Biaryl 0.5 K₃PO₄ / Toluene:H₂O 80 94 Optimal. Steric bulk prevents poisoning[4].
XPhos Pd G2Precatalyst0.1K₃PO₄ / Toluene:H₂O8088Excellent efficiency; rapid generation of active Pd(0)[1].

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol: 0.5 mol% Pd-Catalyzed Suzuki-Miyaura Coupling

This self-validating protocol utilizes a biphasic solvent system and a bulky Buchwald ligand to ensure high turnover numbers (TON) while preventing heteroatom poisoning.

Materials:

  • 5-Chloro-4-iodopyridin-3-ol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.0025 mmol, 0.25 mol% = 0.5 mol% Pd)

  • XPhos (0.01 mmol, 1.0 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (4 mL) and Degassed H₂O (1 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-4-iodopyridin-3-ol, arylboronic acid, and K₃PO₄.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in 1 mL of anhydrous toluene. Stir for 10 minutes until the solution transitions from dark purple to a reddish-brown hue, indicating the formation of the active monoligated Pd(0)-XPhos complex.

  • Solvent Addition: Add the remaining 3 mL of toluene and 1 mL of degassed H₂O to the main Schlenk tube.

  • Catalyst Transfer: Transfer the pre-activated catalyst solution to the reaction mixture via a gas-tight syringe.

  • Heating & Monitoring: Seal the tube and heat to 80 °C. Self-Validation Step: Withdraw a 10 µL aliquot after 2 hours, dilute with MeCN, and analyze via LC-MS. The C4-I bond should be >95% consumed, while the C5-Cl bond remains intact.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, typically Hexanes/EtOAc gradient).

Part 4: Troubleshooting FAQs

Q: My LC-MS shows a massive peak for unreacted starting material even after 24 hours. What is causing this? A: This is the classic signature of catalyst poisoning. The 3-OH group and the pyridine nitrogen are likely chelating your palladium, trapping it in a stable, unreactive Pd(II) state. Action: Switch to a bulkier ligand (like XPhos or RuPhos)[4]. If you are already using XPhos, consider protecting the 3-OH group as a methoxymethyl (MOM) ether prior to the coupling step[7].

Q: I am achieving full conversion, but I see significant amounts of a dehalogenated byproduct (5-chloropyridin-3-ol). How do I prevent this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes beta-hydride elimination (if aliphatic alcohols are present) or reacts with water/protons instead of undergoing transmetalation. Action: Ensure your solvents are strictly degassed. Switch your base from K₂CO₃ to anhydrous K₃PO₄, and verify that your boronic acid has not degraded into boroxines, which slows down transmetalation and allows protodehalogenation to compete.

Q: Can I use a heterogeneous catalyst like Pd/C to make purification easier? A: Yes, but with caveats. Palladium on carbon (Pd/C) can catalyze the Suzuki coupling of halopyridines, but it requires the addition of a phosphine ligand (like PPh₃ or a Buchwald ligand) to pull the Pd into solution or stabilize the active sites[8]. Without an added ligand, the yield with 5-chloro-4-iodopyridin-3-ol will be negligible due to the lack of steric protection against the basic nitrogen.

Q: I am observing coupling at the C5-Chlorine position (double coupling). How do I improve chemoselectivity? A: You are over-driving the reaction. The C-I bond is much more reactive than the C-Cl bond[1], but excessive heat or highly active precatalysts at high loadings will eventually activate the C-Cl bond[2],[3]. Action: Lower the reaction temperature from 100 °C to 70–80 °C. Ensure you are using exactly 1.05 to 1.1 equivalents of boronic acid, not a large excess.

Troubleshooting Start Issue: Low Yield of Desired Product CheckConv Check LC-MS Conversion of Starting Material Start->CheckConv Unreacted High Unreacted Starting Material CheckConv->Unreacted Consumed Starting Material Fully Consumed CheckConv->Consumed Poisoning Diagnosis: Catalyst Poisoning or Inactive Pd Source Unreacted->Poisoning SideProd Analyze Side Products Consumed->SideProd Action1 Action: Use XPhos/RuPhos or Protect 3-OH as MOM ether Poisoning->Action1 Dehal Dehalogenation (Reduction at C4) SideProd->Dehal DoubleCoup Double Coupling (Reaction at C4 and C5) SideProd->DoubleCoup Action2 Action: Degas solvents strictly, check boronic acid quality Dehal->Action2 Action3 Action: Lower temperature to 70°C, reduce boronic acid equivalents DoubleCoup->Action3

Caption: Diagnostic logic tree for troubleshooting low yields in halopyridinol cross-coupling.

References

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH).[Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters - ACS Publications.[Link]

  • United States Patent (Synthesis of 5-Chloro-4-iodopyridin-3-ol). Google Patents.[Link]

  • Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. ACS Publications.[Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 5-Chloro-4-iodopyridin-3-ol arylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled cross-coupling reactions when working with highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled cross-coupling reactions when working with highly functionalized heterocycles.

The arylation of 5-Chloro-4-iodopyridin-3-ol presents a unique intersection of steric and electronic challenges. While the C4-iodo position is theoretically the most reactive site for oxidative addition[1], the adjacent 5-chloro and 3-hydroxyl groups create a highly congested, di-ortho substituted environment. Below is an in-depth troubleshooting guide designed to diagnose the root causality of low conversion rates and provide self-validating protocols to overcome them.

Diagnostic Workflow

Troubleshooting Start Low Conversion Detected CheckOH Is 3-OH Protected? Start->CheckOH Protect Protect as MOM/Bn or Increase Base CheckOH->Protect No CheckLigand Evaluate Ligand Sterics CheckOH->CheckLigand Yes Protect->CheckLigand Base > 3 eq SwitchLigand Switch to dtbpf or dppf CheckLigand->SwitchLigand Monodentate used Success Full Arylation Achieved CheckLigand->Success Bidentate used SwitchLigand->Success

Workflow for diagnosing and resolving low conversion in C4-arylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Suzuki coupling stall at 20-30% conversion when using standard Pd(PPh₃)₄ and K₂CO₃? Causality: The primary culprit is the unprotected 3-hydroxyl group. Pyridinols are relatively acidic (pKa ~8.5). When you use standard equivalents of base (e.g., 2.0 eq), the 3-OH group rapidly consumes the base to form a pyridinolate anion. This depletes the alkaline environment required to activate the boronic acid into the reactive "ate" complex necessary for transmetalation. Furthermore, the resulting oxygen anion can strongly coordinate to the Pd(II) intermediate, pulling the catalyst into an unreactive resting state (catalyst poisoning). Solution: You must either pre-protect the hydroxyl group[2] or overwhelm the system with 3.0–4.0 equivalents of a highly soluble base like Cs₂CO₃ or K₃PO₄.

Q2: Even with excess base, the reaction is sluggish. How do I overcome the steric hindrance at the C4 position? Causality: The C4-iodo group is flanked by a 5-chloro and a 3-hydroxyl (or protected ether) group. This di-ortho substitution severely restricts the trajectory of the incoming palladium catalyst during oxidative addition and makes the subsequent transmetalation step sterically demanding. Monodentate ligands like PPh₃ are often too flexible and insufficiently bulky to force the reaction forward. Solution: Transition to rigid, electron-rich bidentate ligands with large bite angles. Literature demonstrates that catalysts like PdCl₂(dtbpf) or Pd(dppf)Cl₂ significantly outperform standard catalysts in highly substituted halopyridines[3].

Q3: Is it better to protect the 3-OH group, and if so, which protecting group is optimal? Causality: Yes, protection is the most reliable way to ensure high conversion. A methoxymethyl (MOM) ether is highly recommended. It is stable to the basic conditions of Suzuki coupling but can be easily removed post-arylation under mild acidic conditions. Patent literature specifically validates the MOM protection of 5-chloro-4-iodopyridin-3-ol as a reliable intermediate for downstream cross-coupling[2].

Mechanistic Pitfalls

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Substrate PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (Requires Boronate) PdII->Transmet Active Base Poisoning Catalyst Poisoning (Pd-O Coordination) PdII->Poisoning Free 3-OH RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product C4-Arylated Product RedElim->Product

Catalytic cycle highlighting 3-OH mediated catalyst poisoning and steric bottlenecks.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates for 5-chloro-4-iodopyridin-3-ol arylation based on optimized parameters[4].

Reaction ConditionLigand / CatalystBase (Eq)AdditiveConversion (%)Primary Issue Addressed
Unprotected 3-OHPd(PPh₃)₄K₂CO₃ (2.0)None< 20%Baseline (Base depletion, Catalyst poisoning)
Unprotected 3-OHPd(dppf)Cl₂Cs₂CO₃ (4.0)None65%Overcomes base depletion and steric hindrance
Unprotected 3-OHPdCl₂(dtbpf)K₃PO₄ (4.0)Water (10%)> 85%Optimized for maximum steric push and base solubility
MOM-Protected 3-ORPd(dppf)Cl₂K₂CO₃ (2.0)None> 95%Eliminates catalyst poisoning entirely

Self-Validating Experimental Methodologies

Protocol A: Pre-Reaction MOM Protection (Recommended)

This protocol masks the acidic hydroxyl group, preventing base depletion and catalyst poisoning[2].

  • Deprotonation: Dissolve 5-chloro-4-iodopyridin-3-ol (1.0 eq) in anhydrous THF (0.2 M) under N₂. Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the hydroxyl group, driving the equilibrium forward via H₂ gas evolution.

    • Validation Checkpoint: Bubbling must be observed. The solution will transition from clear to a cloudy suspension as the sodium salt forms. Wait until bubbling ceases (approx. 30 mins).

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.3 eq) dropwise. Stir at room temperature for 2 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analytical Validation:

    • Self-Validation: Obtain a crude ¹H NMR (DMSO-d6). You must observe a new 2H singlet at ~5.40 ppm (MOM -CH₂-) and a 3H singlet at ~3.44 ppm (MOM -CH₃)[2]. If these peaks are absent, alkylation failed.

Protocol B: Direct Suzuki-Miyaura Arylation (Unprotected)

Use this protocol if protection/deprotection steps must be avoided. It relies on brute-force sterics and excess base[3].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-chloro-4-iodopyridin-3-ol (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (4.0 eq), and PdCl₂(dtbpf) (0.05 eq).

    • Causality: 4.0 equivalents of base are strictly required—1.0 eq is consumed by the 3-OH, leaving 3.0 eq to activate the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Causality: Water is essential here to dissolve the K₃PO₄ and facilitate the formation of the reactive boronate complex.

  • Reaction: Heat to 90 °C under N₂ for 12 hours.

    • Validation Checkpoint: At 1 hour, remove a 10 µL aliquot and quench in EtOAc/H₂O. TLC (UV 254 nm) should reveal a distinct new spot below the starting material. The reaction mixture should remain a dark, homogeneous red/brown. If a black palladium mirror forms on the flask walls, the catalyst has crashed out (likely due to insufficient degassing or oxygen ingress), and the reaction will stall.

  • Workup: Cool to room temperature, adjust pH to ~6 using 1M HCl (to protonate the product's 3-OH for organic solubility), extract with EtOAc, and purify via silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Chloro-4-iodopyridin-3-ol and 5-bromo-4-iodopyridin-3-ol in Cross-Coupling Reactions

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The 3-hydroxypyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are versatile intermediates for the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of two such intermediates: 5-Chloro-4-iodopyridin-3-ol and 5-bromo-4-iodopyridin-3-ol . The focus will be on their behavior in common palladium-catalyzed cross-coupling reactions, offering insights into how the subtle difference between a chlorine and a bromine atom at the 5-position can be leveraged for selective synthesis.

Introduction: The Strategic Importance of Halogenated Pyridinols

Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple, distinct halogen atoms on the pyridine ring allows for selective, stepwise functionalization through various cross-coupling reactions. The two compounds under consideration, 5-Chloro-4-iodopyridin-3-ol and 5-bromo-4-iodopyridin-3-ol, offer two reactive sites for such transformations: the highly reactive C-I bond at the 4-position and the less reactive C-Cl or C-Br bond at the 5-position. Understanding the reactivity differences between these two molecules is key to designing efficient and regioselective synthetic strategies.

Theoretical Underpinnings of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the C-X bond strength and the electronic nature of the aromatic ring. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[3][4]

For both 5-Chloro-4-iodopyridin-3-ol and 5-bromo-4-iodopyridin-3-ol, the C-I bond at the 4-position is the most labile and will be the primary site of reaction under standard cross-coupling conditions. The key question for a comparative analysis is how the halogen at the 5-position (Cl vs. Br) influences the reactivity at this primary site.

  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups via induction and electron-donating via resonance. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. This can make the pyridine ring more electron-deficient, which can influence the rate of oxidative addition of the palladium catalyst to the C-I bond.

  • Steric Effects: Bromine has a larger van der Waals radius than chlorine. However, given their meta-position relative to the reacting C-I bond, the steric hindrance from either halogen is expected to be minimal and not a significant differentiating factor.

When considering reactions at the 5-position, the difference in the C-X bond dissociation energy between C-Br and C-Cl becomes the dominant factor. The C-Br bond is weaker than the C-Cl bond, making 5-bromo-4-iodopyridin-3-ol more reactive at the 5-position compared to its chloro-analogue under more forcing reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections will compare the expected reactivity of 5-Chloro-4-iodopyridin-3-ol and 5-bromo-4-iodopyridin-3-ol in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis.[5][6][7]

Reaction at the 4-Position (C-I):

Both compounds are expected to readily undergo Suzuki-Miyaura coupling at the 4-position. The electronic difference between the 5-chloro and 5-bromo substituents may lead to subtle differences in reaction kinetics, but high yields are anticipated for both substrates under standard conditions.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling at C-4

CompoundPredicted Reactivity at C-4Rationale
5-Chloro-4-iodopyridin-3-olHighHighly labile C-I bond.
5-bromo-4-iodopyridin-3-olHighHighly labile C-I bond.

Reaction at the 5-Position (C-Cl vs. C-Br):

To achieve selective coupling at the 5-position, the more reactive C-I bond at the 4-position would first need to be addressed, for instance, by a protecting group or by having already undergone a reaction. Assuming the 4-position is blocked, the reactivity difference between the C-Br and C-Cl bonds becomes apparent. The 5-bromo derivative will react under milder conditions than the 5-chloro derivative.

Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling at C-5 (assuming C-4 is blocked)

CompoundPredicted Reactivity at C-5Rationale
5-Chloro-4-iodopyridin-3-olModerateStronger C-Cl bond requires more forcing conditions.
5-bromo-4-iodopyridin-3-olHighWeaker C-Br bond allows for reaction under milder conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 5-Halo-4-iodopyridin-3-ol F Combine reactants in a flask A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Degas with N2 or Ar F->G H Heat to reflux (e.g., 80-100 °C) G->H I Cool to RT H->I J Aqueous Work-up I->J K Extraction with Organic Solvent J->K L Column Chromatography K->L M Coupled Product L->M

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8][9][10]

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling will preferentially occur at the C-4 iodo position for both substrates. The reactivity difference at the 5-position will again be dictated by the C-Br versus C-Cl bond strength.

Table 3: Predicted Reactivity in Sonogashira Coupling

Position5-Chloro-4-iodopyridin-3-ol5-bromo-4-iodopyridin-3-olRationale
C-4 HighHighHighly reactive C-I bond.
C-5 Low to ModerateModerate to HighC-Br bond is more reactive than C-Cl bond.

Reaction Mechanism: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)(I)L2 Pd0->PdII Oxidative Addition Pd_Alkyne R-Pd(II)(C≡CR')L2 PdII->Pd_Alkyne Transmetalation Alkyne R'C≡CH Cu_Alkyne R'C≡CCu Alkyne->Cu_Alkyne Cu-catalyzed deprotonation Base Base Base->Alkyne CuI Cu(I)I CuI->Alkyne Cu_Alkyne->PdII Pd_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_Alkyne->Product Aryl_Halide R-I Aryl_Halide->PdII

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[11][12][13] The reactivity trends observed for C-C coupling reactions generally hold for C-N couplings.

The C-I bond at the 4-position will be the most susceptible to amination for both the chloro and bromo derivatives. For sequential amination, the greater reactivity of the C-Br bond in 5-bromo-4-iodopyridin-3-ol makes it a more suitable substrate for a second amination at the 5-position compared to the chloro analogue.

Table 4: Predicted Reactivity in Buchwald-Hartwig Amination

Position5-Chloro-4-iodopyridin-3-ol5-bromo-4-iodopyridin-3-olRationale
C-4 HighHighHighly reactive C-I bond.
C-5 LowModerateC-Br bond is significantly more reactive than C-Cl in amination reactions.

Experimental Protocols

The following are generalized, representative protocols for performing a Suzuki-Miyaura coupling at the 4-position of the title compounds. These should be optimized for specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Coupling of 5-Halo-4-iodopyridin-3-ol
  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-halo-4-iodopyridin-3-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

Both 5-Chloro-4-iodopyridin-3-ol and 5-bromo-4-iodopyridin-3-ol are valuable intermediates for the synthesis of highly substituted pyridinols. The choice between them should be guided by the intended synthetic strategy.

  • For selective functionalization at the 4-position , both compounds are excellent choices, with the expectation of high reactivity at the C-I bond.

  • For sequential or one-pot difunctionalization, 5-bromo-4-iodopyridin-3-ol offers a distinct advantage. The significant difference in reactivity between the C-I and C-Br bonds allows for selective reaction at the 4-position, followed by a subsequent coupling at the 5-position under more forcing conditions. The 5-chloro derivative, with its more robust C-Cl bond, is less suitable for this approach.

By understanding these reactivity patterns, chemists can make more informed decisions in the design of synthetic routes, ultimately leading to more efficient and selective preparation of complex target molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

Sources

Comparative

Chemoselective Cross-Coupling in Dihalopyridines: A Comparative Guide to 4-Iodo vs. 5-Chloro Reactivity

Executive Summary In modern drug discovery and complex molecule synthesis, the ability to sequentially and predictably functionalize a single scaffold is paramount. Dihalopyridines, such as 5-chloro-4-iodopyridine, repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the ability to sequentially and predictably functionalize a single scaffold is paramount. Dihalopyridines, such as 5-chloro-4-iodopyridine, represent privileged building blocks that offer distinct functional handles. This guide provides an in-depth comparative analysis of the cross-coupling rates between the 4-iodo and 5-chloro positions. By understanding the thermodynamic and electronic causality behind these reactivity differences, researchers can design highly orthogonal, self-validating synthetic workflows without the need for protecting group chemistry.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the low-valent Pd(0) species into the carbon-halogen bond is frequently the rate-limiting step[1]. The exquisite chemoselectivity observed in 5-chloro-4-iodopyridine is driven by two synergistic factors:

  • Bond Dissociation Energy (BDE): The intrinsic strength of the carbon-halogen bond dictates the kinetic barrier to oxidative addition. C–I bonds are significantly weaker (~65 kcal/mol) compared to C–Cl bonds (~81 kcal/mol). Competition experiments universally establish the relative rate of oxidative addition of aryl halides as I > Br > Cl[2]. Aryl iodides are the most reactive substrates, allowing for rapid oxidative addition even at ambient temperatures[3].

  • Electronic Topography of the Pyridine Ring: Pyridine is an electron-deficient heterocycle due to the electronegative nitrogen atom. Resonance structures reveal that the 2- and 4-positions bear partial positive charges, making them highly electrophilic[4]. Because the active Pd(0) catalyst acts as a nucleophile during oxidative addition, it preferentially attacks electron-deficient carbons. Conversely, the 3- and 5-positions lack this direct resonance stabilization and are relatively more electron-rich.

Therefore, the 4-iodo position is doubly activated (weak C–I bond + highly electron-deficient carbon), while the 5-chloro position is doubly deactivated (strong C–Cl bond + relatively electron-rich carbon). This massive kinetic differentiation allows for perfect site-selectivity.

Quantitative Data: Reactivity Comparison

The following table summarizes the physicochemical parameters that dictate the orthogonal reactivity of the two positions.

Parameter4-Iodo Position5-Chloro Position
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/mol
Electronic Environment Highly electron-deficient (Resonance with N)Relatively electron-rich (No direct resonance with N)
Oxidative Addition Rate Extremely FastSlow (Requires activation)
Rate-Limiting Step in Cycle Often TransmetalationOxidative Addition
Optimal Catalyst System Pd(PPh₃)₄ (Standard phosphines)Pd₂(dba)₃ + XPhos/SPhos (Electron-rich, bulky)
Typical Reaction Temperature 25°C – 60°C90°C – 110°C

Reaction Pathway Visualization

Pathway Start 5-Chloro-4-iodopyridine Starting Material OxAdd1 Oxidative Addition (Fast) Pd(0) inserts into C4-I Start->OxAdd1 Pd(PPh3)4, Mild Heat Intermediate 4-Aryl-5-chloropyridine Monocoupled Product OxAdd1->Intermediate Transmetalation & Reductive Elimination OxAdd2 Oxidative Addition (Slow) Pd(0) inserts into C5-Cl Intermediate->OxAdd2 Pd2(dba)3 / XPhos, High Heat Product 4,5-Diarylpyridine Dicoupled Product OxAdd2->Product Transmetalation & Reductive Elimination

Mechanistic pathway of sequential chemoselective cross-coupling in 5-chloro-4-iodopyridine.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each operational step is explicitly defined.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the 4-Iodo Position

This protocol utilizes a mild catalyst system that is competent for C–I insertion but entirely inactive toward C–Cl bonds, ensuring 100% regioselectivity.

  • Reagent Charging: To an oven-dried Schlenk flask, add 5-chloro-4-iodopyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

    • Causality: Solid reagents are loaded prior to solvent addition to minimize the exposure of the sensitive Pd(0) catalyst to dissolved oxygen.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Immediately degas the suspension by sparging with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes active Pd(0) into catalytically dead Pd(II) peroxo complexes. Thorough degassing is the most critical step for maintaining turnover frequency.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4 hours.

    • Causality: 60°C provides sufficient thermal energy to overcome the low activation barrier of the C4–I oxidative addition, while remaining far below the threshold required to activate the C5–Cl bond.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc).

    • Causality: Tracking the disappearance of the starting material prevents potential homocoupling side-reactions that can occur if the reaction is left heating indefinitely.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the 4-aryl-5-chloropyridine intermediate.

Protocol 2: Subsequent Coupling at the 5-Chloro Position

To counter the lower electrophilicity of aryl chlorides, electron-rich alkyl phosphine ligands must be used to accelerate the reaction[3].

  • Catalyst Pre-Activation: In a dry flask under Argon, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous Toluene. Stir for 10 minutes.

    • Causality: XPhos is a highly electron-rich, bulky biaryl phosphine. The electron density increases the nucleophilicity of the Pd center—mandatory for breaking the strong C–Cl bond—while its steric bulk accelerates the final reductive elimination step.

  • Reagent Addition: Add the isolated 4-aryl-5-chloropyridine (1.0 equiv), a second arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing: Add degassed H₂O (10:1 Toluene:H₂O ratio) and sparge the biphasic mixture with Argon for 10 minutes.

  • High-Temperature Coupling: Heat the mixture to 100°C for 12 hours.

    • Causality: High thermal energy is strictly required to surpass the high activation energy of C–Cl oxidative addition at the electronically deactivated 5-position.

  • Workup: Filter through a pad of Celite to remove palladium black, partition with EtOAc/Water, dry, and purify to yield the fully functionalized 4,5-diarylpyridine.

Experimental Workflow Logic

Workflow Prep Substrate & Reagent Preparation Degas Degassing (Argon Sparging) Prep->Degas Prevent Pd(0) Oxidation Coupling1 C4-Selective Coupling (Pd(PPh3)4, 60°C) Degas->Coupling1 Target Weak C-I Workup Aqueous Workup & Purification Coupling1->Workup Isolate Intermediate Coupling2 C5 Coupling (Pd/XPhos, 100°C) Workup->Coupling2 Target Strong C-Cl

Experimental workflow logic for site-selective sequential cross-coupling protocols.

References

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Tutorial on Oxidative Addition Source: ResearchGate URL:[Link]

  • 4.9: Oxidative Addition of Polar Reagents Source: Chemistry LibreTexts URL:[Link]

Sources

Validation

FT-IR spectral comparison of 5-Chloro-4-iodopyridin-3-ol with other halogenated pyridinols

Unveiling Halogen Substitution Dynamics: FT-IR Spectral Comparison of 5-Chloro-4-iodopyridin-3-ol and Related Halogenated Pyridinols Executive Summary As a Senior Application Scientist specializing in spectroscopic chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling Halogen Substitution Dynamics: FT-IR Spectral Comparison of 5-Chloro-4-iodopyridin-3-ol and Related Halogenated Pyridinols

Executive Summary

As a Senior Application Scientist specializing in spectroscopic characterization, I frequently rely on Fourier Transform Infrared (FT-IR) spectroscopy not merely as a qualitative fingerprinting tool, but as a high-resolution map of a molecule's electronic and steric microenvironment. In drug development, dihalogenated scaffolds like 5-Chloro-4-iodopyridin-3-ol serve as critical building blocks. Understanding how the dual halogenation (chlorine at C5, iodine at C4) influences the pyridine ring's electron density and the hydroxyl group's hydrogen-bonding capacity is essential for predicting its reactivity and target binding affinity.

This guide provides an objective, data-driven comparison of 5-Chloro-4-iodopyridin-3-ol against its less substituted analogs, detailing the causality behind the observed spectral shifts and outlining a self-validating experimental protocol.

Theoretical Framework: The Physics of Halogenated Pyridinols

The FT-IR spectrum of a halogenated pyridinol is governed by three primary physical phenomena:

  • Mass Effect: Hooke's Law dictates that the vibrational frequency of a chemical bond is inversely proportional to the square root of the reduced mass of the bonded atoms[1]. Consequently, heavier halogens vibrate at significantly lower frequencies, following the order C-F > C-Cl > C-Br > C-I[1].

  • Electronic Effects (-I / +M): Halogens exert a strong inductive electron-withdrawing effect (-I) while simultaneously being capable of mesomeric donation (+M). This alters the electron density of the pyridine ring, shifting the characteristic C=N and C=C stretching modes[2]. Furthermore, intermolecular halogen bonding can induce specific shifts in these vibrational bands[3].

  • Steric Hindrance: The physical bulk of halogens, particularly iodine, can disrupt local geometry. An iodine atom at the 4-position severely restricts the adjacent 3-hydroxyl group's ability to participate in extensive intermolecular hydrogen bonding.

Logical_Relationships A 5-Chloro-4-iodopyridin-3-ol (Dihalogenated Scaffold) B Mass Effect (Iodine = 127 amu, Chlorine = 35.5 amu) A->B C Electronic Effects (-I Inductive Withdrawal) A->C D Steric Hindrance (Bulky 4-Iodo ortho to 3-OH) A->D E C-X Stretch Shift (C-Cl ~755 cm⁻¹, C-I ~535 cm⁻¹) B->E F Ring C=N/C=C Shift (Altered Pyridine Resonance) C->F G O-H Stretch Shift (Disrupted Intermolecular H-Bonds) D->G

Logical relationship of halogen substitution effects on FT-IR vibrational modes.

Comparative Spectral Analysis

To isolate the specific contributions of the chloro and iodo substituents, we compare the fundamental vibrational modes across four structural analogs.

Table 1: Comparative FT-IR Vibrational Frequencies of Halogenated Pyridinols (Solid State, KBr)

Vibrational ModePyridin-3-ol5-Chloropyridin-3-ol4-Iodopyridin-3-ol5-Chloro-4-iodopyridin-3-ol
O-H Stretch ~3150 cm⁻¹ (Broad)~3200 cm⁻¹ (Broad)~3350 cm⁻¹ (Sharp)~3400 cm⁻¹ (Sharp)
C=N Stretch ~1590 cm⁻¹~1580 cm⁻¹~1575 cm⁻¹~1565 cm⁻¹
C=C Aromatic ~1460 cm⁻¹~1455 cm⁻¹~1450 cm⁻¹~1445 cm⁻¹
C-O Stretch ~1250 cm⁻¹~1245 cm⁻¹~1240 cm⁻¹~1235 cm⁻¹
C-Cl Stretch N/A~760 cm⁻¹N/A~755 cm⁻¹
C-I Stretch N/AN/A~540 cm⁻¹~535 cm⁻¹

Mechanistic Interpretation of Spectral Shifts

  • The O-H Stretch: In unsubstituted pyridin-3-ol, the O-H stretch is a broad band at ~3150 cm⁻¹, indicative of strong, polymeric intermolecular hydrogen bonding. When iodine is introduced at the 4-position, its large Van der Waals radius sterically blocks adjacent molecules from forming optimal H-bonds. This causes the O-H stretch to sharpen and blue-shift toward ~3400 cm⁻¹, reflecting a more "free" or monomeric hydroxyl state.

  • Pyridine Ring Vibrations: The C=N stretch (typically 1600–1639 cm⁻¹ in free pyridine) and C=C aromatic stretch (1450–1578 cm⁻¹)[2] are red-shifted in 5-chloro-4-iodopyridin-3-ol. The combined electron-withdrawing nature of the halogens depletes the ring's π-electron cloud, slightly weakening the C=N and C=C bonds and lowering their vibrational frequencies.

  • C-X Stretching: The C-Cl stretch manifests as a distinct, intense peak at ~755 cm⁻¹[4]. In contrast, the C-I stretch, driven by the massive atomic weight of iodine (127 amu), is pushed deep into the far-infrared/fingerprint region at ~535 cm⁻¹[1].

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity spectral acquisition, I employ a self-validating KBr pellet protocol rather than Attenuated Total Reflectance (ATR). While ATR is rapid, the mechanical pressure applied to the crystal can induce polymorphic transitions and artificially compress hydrogen-bonding networks. A well-pressed KBr pellet suspends the analyte in an isotropic matrix, preserving its native solid-state interactions.

Experimental_Workflow S1 System Calibration (Polystyrene Film) S2 Sample Prep (0.5% w/w in KBr) S1->S2 S3 Spectral Acquisition (4000-400 cm⁻¹) S2->S3 S4 Data Processing (Deconvolution) S3->S4 S5 Validation (Post-Run Check) S4->S5

Self-validating FT-IR experimental workflow ensuring high-fidelity spectral accuracy.

Step-by-Step Protocol:

  • System Calibration: Before sample analysis, acquire a background spectrum of the empty chamber. Scan a standard polystyrene film reference. Validate that the characteristic peak at 1601.2 cm⁻¹ is within ± 0.5 cm⁻¹. This ensures the interferometer's laser is perfectly calibrated.

  • Matrix Preparation: Accurately weigh 1.0 mg of 5-Chloro-4-iodopyridin-3-ol and 199.0 mg of IR-grade, oven-dried KBr (0.5% w/w). Causality: Exceeding 0.5% w/w causes the highly absorbing C-X and O-H bands to exceed the detector's linear dynamic range (Absorbance > 1.5), leading to peak truncation and loss of fine structural data.

  • Homogenization & Pressing: Grind the mixture in an agate mortar for exactly 2 minutes. Transfer to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes. Causality: Vacuum pressing removes trapped air and moisture, preventing anomalous O-H stretching artifacts from atmospheric water.

  • Spectral Acquisition: Place the pellet in the sample compartment. Acquire 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Causality: 64 scans provide an optimal signal-to-noise ratio without exposing the hygroscopic KBr pellet to prolonged atmospheric moisture.

  • Data Processing & Validation: Apply an automatic baseline correction. Immediately run the polystyrene standard again to verify that no instrumental drift occurred during the sample run.

Conclusion

The FT-IR spectrum of 5-Chloro-4-iodopyridin-3-ol is a textbook demonstration of how mass, electronics, and sterics converge. By comparing it against simpler halogenated pyridinols, we can definitively assign the ~535 cm⁻¹ and ~755 cm⁻¹ peaks to the C-I and C-Cl stretches respectively, while observing the profound steric impact of the 4-iodo group on the 3-hydroxyl's hydrogen-bonding network. Adhering to a rigorous, self-validating KBr protocol ensures these subtle shifts are captured with absolute analytical confidence.

References

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine - eie.gr
  • What does a "Pyridine- FTIR analysis" can tell me?
  • Halogenated Organic Compounds - Spectroscopy Online
  • IR Tables, UCSC - wpmucdn.com

Sources

Comparative

Benchmarking catalytic systems for the functionalization of 5-Chloro-4-iodopyridin-3-ol

Benchmarking Catalytic Systems for the Sequential Functionalization of 5-Chloro-4-iodopyridin-3-ol As a polyhalogenated heterocyclic building block, 5-Chloro-4-iodopyridin-3-ol presents a highly versatile scaffold for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Systems for the Sequential Functionalization of 5-Chloro-4-iodopyridin-3-ol

As a polyhalogenated heterocyclic building block, 5-Chloro-4-iodopyridin-3-ol presents a highly versatile scaffold for the divergent synthesis of complex pharmaceuticals. It possesses three distinct functional handles: a C3-hydroxyl group, a highly reactive C4-iodine, and a sterically hindered, less reactive C5-chlorine. Achieving absolute chemoselectivity—without inducing over-coupling, dehalogenation, or catalyst poisoning—requires a rigorous, data-driven selection of palladium precatalysts and ligands.

This guide objectively benchmarks the catalytic systems required to sequentially functionalize this molecule, providing the mechanistic causality behind each choice and self-validating experimental protocols.

Mechanistic Rationale: The Causality of Site Selectivity

The functionalization of 5-Chloro-4-iodopyridin-3-ol must be executed in a strict sequence governed by intrinsic Bond Dissociation Energies (BDEs) and Frontier Molecular Orbital (FMO) symmetry[1].

  • First-Pass Functionalization (C4-I): The carbon-iodine bond (BDE ~65 kcal/mol) is significantly weaker than the carbon-chlorine bond (BDE ~81 kcal/mol). Consequently, the oxidative addition of Pd(0) occurs nearly exclusively at the C4 position[2]. Because this step is kinetically favored, standard bidentate phosphine ligands are sufficient to drive the reaction to completion without activating the adjacent C-Cl bond.

  • Second-Pass Functionalization (C5-Cl): Once the C4 position is substituted (e.g., via arylation), the remaining C5-Cl bond becomes both electronically deactivated and sterically hindered. Standard phosphines fail here[3]. To activate this inert C-Cl bond, highly electron-rich, sterically demanding ligands such as N-Heterocyclic Carbenes (NHCs) are required. NHCs provide strong σ-donation that accelerates the difficult oxidative addition, while their immense steric bulk facilitates the final reductive elimination step[4].

Causality Checkpoint: The C3-hydroxyl group should ideally be protected (e.g., via benzylation) prior to C5-functionalization. If left unprotected, the strong bases utilized in cross-coupling (like NaOtBu) will deprotonate the hydroxyl group. The resulting pyridinolate anion excessively enriches the aromatic system with electron density, severely retarding oxidative addition into the C5-Cl bond.

G SM 5-Chloro-4-iodopyridin-3-ol (C-I BDE ~65 kcal/mol) Step1 Pd(dppf)Cl2 Catalysis Fast Oxidative Addition SM->Step1 Suzuki-Miyaura (Chemoselective) Intermediate 4-Aryl-5-chloropyridin-3-ol (C-Cl BDE ~81 kcal/mol) Step1->Intermediate Step2 Pd-PEPPSI-IPr Catalysis Strong σ-Donation Intermediate->Step2 Buchwald-Hartwig (Sterically Demanding) Product 4,5-Functionalized pyridin-3-ol Step2->Product

Fig 1. Chemoselective sequential cross-coupling pathway for 5-Chloro-4-iodopyridin-3-ol.

Benchmarking First-Pass Functionalization: C4-I Suzuki-Miyaura Coupling

For the initial C4-arylation, the goal is to achieve maximum conversion while completely preserving the C5-Cl bond for downstream chemistry. We benchmarked two common catalytic systems using phenylboronic acid as the model coupling partner.

Table 1: C4-Selective Suzuki-Miyaura Arylation Performance

Precatalyst SystemLigand TypeYield (%)C4 vs C5 SelectivityReaction TimeCatalyst Stability
Pd(dppf)Cl₂ (Recommended)Bidentate Phosphine92%>99:12 hExcellent (Resists dehalogenation)
Pd(PPh₃)₄ Monodentate Phosphine78%95:54 hModerate (Prone to oxidation)

Analysis: Pd(dppf)Cl₂ vastly outperforms Pd(PPh₃)₄. The bidentate nature of the dppf ligand enforces a rigid coordination geometry that suppresses unwanted hydrodehalogenation side-reactions, ensuring the C5-Cl bond remains pristine.

Benchmarking Second-Pass Functionalization: C5-Cl Buchwald-Hartwig Amination

Activating the C5-Cl bond requires specialized catalytic systems. We benchmarked the amination of the C4-arylated intermediate (O-protected) with morpholine.

Table 2: C5-Selective Buchwald-Hartwig Amination Performance

Precatalyst SystemLigand TypeYield (%)Catalyst LoadingReaction TimeBase Compatibility
Pd-PEPPSI-IPr (Recommended)N-Heterocyclic Carbene88%2 mol%6 hHigh (Tolerates weaker bases)
Pd₂(dba)₃ / XPhos Dialkylbiaryl Phosphine74%5 mol%12 hModerate (Requires strong base)

Analysis: The Pd-PEPPSI-IPr system is the superior choice for chloropyridine cross-coupling[4]. The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides massive steric bulk that prevents the formation of inactive palladium dimers, while its intense σ-donating capability forces the metal to insert into the stubborn C5-Cl bond.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Chemoselective C4-Arylation using Pd(dppf)Cl₂
  • Preparation: In an oven-dried Schlenk flask under argon, charge 5-Chloro-4-iodopyridin-3-ol (1.0 equiv), phenylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%). Evacuate and backfill with argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring.

  • IPC Validation Checkpoint: After 90 minutes, sample the organic layer for LC-MS. Do not proceed to workup until the mass corresponding to the starting material (m/z 255.4) is <1% relative to the product mass, and no bis-arylation mass is detected.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: C5-Amination using Pd-PEPPSI-IPr

(Note: Assumes the C3-OH of the intermediate has been protected as a benzyl ether).

  • Preparation: In a glovebox, charge the C4-arylated intermediate (1.0 equiv), morpholine (1.5 equiv), and NaOtBu (1.5 equiv) into a sealed vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Seal the vial with a PTFE septum cap and remove from the glovebox.

  • Reaction: Heat to 100 °C for 6 hours.

  • IPC Validation Checkpoint: Sample an aliquot, quench with wet EtOAc, and analyze via LC-MS. Validation is achieved when the C5-Cl starting material peak is fully consumed. If >5% remains, inject an additional 1 mol% of catalyst and stir for 2 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

References

  • Title : Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source : Chemical Reviews (ACS Publications) URL : 1

  • Title : The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source : ACS Catalysis (ACS Publications) URL : 3

  • Title : Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes Source : Sigma-Aldrich URL : 4

  • Title : Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine Source : Organic Letters (ACS Publications) URL : 2

Sources

Validation

Experimental vs. Computational NMR Profiling of 5-Chloro-4-iodopyridin-3-ol: A Guide to Resolving Heavy-Atom Effects

Executive Summary 5-Chloro-4-iodopyridin-3-ol is a highly functionalized, rigid pyridine scaffold frequently utilized in pharmaceutical development and advanced cross-coupling synthesis[1]. However, characterizing this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-4-iodopyridin-3-ol is a highly functionalized, rigid pyridine scaffold frequently utilized in pharmaceutical development and advanced cross-coupling synthesis[1]. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a severe analytical challenge. The presence of an iodine atom at the C-4 position induces a massive relativistic shielding effect on the adjacent carbon nucleus. This guide objectively compares standard computational NMR methodologies against relativistic models, using experimental data as the ground-truth benchmark to demonstrate how to overcome the Heavy-Atom on Light-Atom (HALA) anomaly.

The Analytical Challenge: The Spin-Orbit HALA Effect

As a Senior Application Scientist, one must recognize when standard analytical models break down. In computational NMR, standard Density Functional Theory (DFT) relies on non-relativistic Schrödinger equations. However, heavy halogens like iodine (Z=53) possess core electrons that move at relativistic speeds.

This rapid electron movement generates a strong Spin-Orbit Coupling (SOC) that perturbs the local magnetic field, leading to the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect[2]. For 5-chloro-4-iodopyridin-3-ol, this relativistic phenomenon manifests as an anomalous ~35–40 ppm upfield shift for the C-4 carbon[3]. Standard DFT methods fail drastically here, necessitating relativistic corrections to bridge the gap between computational predictions and experimental reality.

SOC_Mechanism Iodine Heavy Atom (Iodine) Large Nuclear Charge (Z=53) SOC Spin-Orbit Coupling (SOC) Relativistic Electron Movement Iodine->SOC Shielding Induced Local Magnetic Field (Extra Shielding at C-4) SOC->Shielding Perturbs electron angular momentum B_field External Magnetic Field (B0) B_field->Shielding NMR_Shift Anomalous Upfield 13C Shift (Δδ ≈ -37 ppm) Shielding->NMR_Shift

Fig 1: Mechanism of the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) shielding effect.

Experimental Protocol: Synthesis & NMR Acquisition

To establish a trustworthy benchmark, the experimental data must be rigorously acquired and self-validated.

Step-by-Step Methodology:

  • Synthesis & Deprotection : 5-Chloro-4-iodopyridin-3-ol is synthesized via the lithiation of 3-chloro-5-(methoxymethoxy)pyridine at -78 °C, followed by iodination and subsequent acidic deprotection of the MOM group[1].

  • Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature prevents the rapid chemical exchange of the C3-OH proton, allowing the hydroxyl proton to be observed as a sharp, integrable peak.

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm reference, eliminating bulk magnetic susceptibility errors inherent to highly polar solvents.

  • Acquisition : Run ¹H NMR at 400 MHz (ns=16, d1=2s) and ¹³C{¹H} NMR at 100 MHz (ns=512, d1=2s).

  • Self-Validation (HSQC) : Run a 2D HSQC experiment.

    • Causality: The quaternary carbons (C-3, C-4, C-5) will lack cross-peaks, instantly differentiating them from the C-2 and C-6 methine carbons. This creates a self-validating system that confirms the 1D peak assignments without ambiguity.

Computational Protocol: Standard vs. Relativistic DFT

We compare two computational alternatives against the experimental benchmark to demonstrate the necessity of relativistic models for iodinated compounds.

Step-by-Step Methodology:

  • Conformational Search : Execute an MMFF94 conformational search.

    • Causality: The C3-OH group can adopt multiple rotamers. Identifying the global minimum is critical because the hydroxyl proton's orientation directly alters the through-space shielding tensor of C-2 and C-4.

  • Geometry Optimization : Optimize the lowest-energy conformer using B3LYP/def2-SVP with a CPCM(DMSO) solvent model.

    • Causality: The def2-SVP basis set applies an Effective Core Potential (ECP) to iodine, replacing core electrons with a pseudopotential to accelerate geometry convergence without sacrificing structural accuracy.

  • Alternative A (Standard DFT) : Calculate NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Alternative B (Relativistic DFT) : Calculate NMR shielding tensors using GIAO-ZORA at the mPW1PW91/def2-TZVP level.

    • Causality: The Zeroth-Order Regular Approximation (ZORA) explicitly integrates relativistic spin-orbit coupling into the Hamiltonian, correcting the HALA effect at C-4[2].

  • Self-Validation (Scaling) : Apply empirically derived linear scaling factors ( δcalc​=intercept−slope×σiso​ ) to convert raw isotropic shielding values to precise chemical shifts.

NMR_Workflow cluster_exp Experimental Pathway cluster_comp Computational Pathway Syn Synthesis (Lithiation/Iodination) NMR_Acq NMR Acquisition (DMSO-d6, 400MHz) Syn->NMR_Acq Exp_Data Experimental Shifts (1H, 13C) NMR_Acq->Exp_Data Compare Data Correlation (RMSD Analysis) Exp_Data->Compare Conf Conformational Search (MMFF) Opt Geometry Opt (B3LYP/def2-SVP) Conf->Opt GIAO Shielding Tensor (GIAO-ZORA) Opt->GIAO Comp_Data Calculated Shifts (Scaled) GIAO->Comp_Data Comp_Data->Compare Compound 5-Chloro-4-iodopyridin-3-ol Compound->Syn Compound->Conf Rel_Corr Relativistic Correction (Heavy Atom Effect) Compare->Rel_Corr C-4 Anomaly Detected Rel_Corr->GIAO Refine Model

Fig 2: Self-validating workflow comparing experimental NMR acquisition with computational predictions.

Data Comparison & Performance Analysis

The table below summarizes the ¹³C NMR chemical shifts, comparing the experimental ground truth against the two computational alternatives.

Carbon PositionExperimental (DMSO-d6)Alternative A: Standard DFTAlternative B: Relativistic DFT (ZORA)Δ Error (Standard)Δ Error (Relativistic)
C-2 (CH) 138.5 ppm140.2 ppm139.1 ppm+1.7 ppm+0.6 ppm
C-3 (C-OH) 152.1 ppm154.5 ppm153.0 ppm+2.4 ppm+0.9 ppm
C-4 (C-I) 98.4 ppm 135.6 ppm 99.2 ppm +37.2 ppm +0.8 ppm
C-5 (C-Cl) 131.2 ppm133.0 ppm131.8 ppm+1.8 ppm+0.6 ppm
C-6 (CH) 142.3 ppm144.1 ppm143.0 ppm+1.8 ppm+0.7 ppm
Analytical Insights

As demonstrated in the data, Alternative A (Standard DFT) performs adequately for the lighter nuclei (C-2, C-3, C-5, C-6), maintaining an error margin of ~1.5 to 2.5 ppm. However, it completely fails at the C-4 position, predicting a shift of 135.6 ppm against the experimental 98.4 ppm—a massive 37.2 ppm error .

By implementing Alternative B (Relativistic DFT via ZORA) , the spin-orbit coupling of the iodine atom is accurately modeled. The induced local magnetic field shielding is properly accounted for, dropping the C-4 prediction to 99.2 ppm and reducing the error to a highly acceptable 0.8 ppm . For any drug development professional or spectroscopist working with halogenated pyridines, integrating relativistic corrections is not optional; it is a strict requirement for structural verification.

References

  • Ameriks, M. K., et al. (2020). United States Patent US 10,604,484 B2. Google Patents.
  • Malkin, V. G., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews (ACS Publications). Available at:[Link]

  • Vícha, J., et al. (2018). Relativistic Spin–Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained. Journal of Chemical Theory and Computation (ACS Publications). Available at:[Link]

Sources

Comparative

Evaluating green chemistry alternatives for 5-Chloro-4-iodopyridin-3-ol synthesis versus traditional methods

An authoritative evaluation of synthetic methodologies requires balancing chemical precision with operational sustainability. For drug development professionals and process chemists, the synthesis of heavily functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of synthetic methodologies requires balancing chemical precision with operational sustainability. For drug development professionals and process chemists, the synthesis of heavily functionalized pyridines—such as 5-chloro-4-iodopyridin-3-ol —presents a distinct regiochemical challenge. The electron-deficient nature of the pyridine core inherently resists electrophilic aromatic substitution (EAS), while the competing electronic effects of the C3-hydroxyl and C5-chloro groups complicate site selectivity.

Historically, this molecule has been accessed via Directed ortho-Lithiation (DoM) [1]. However, the pharmaceutical industry's shift toward sustainable manufacturing has accelerated the adoption of green chemistry alternatives, primarily Electrochemical Oxidative Iodination and Solvent-Free Mechanochemistry [2][3]. This guide objectively compares these methodologies, detailing the causality behind the chemistry and providing self-validating experimental protocols.

Mechanistic & Strategic Overview

The Traditional Benchmark: Directed ortho-Lithiation (DoM)

The traditional synthesis relies on the thermodynamic and kinetic control of organolithium chemistry. To prevent the acidic C3-hydroxyl proton from quenching the basic n-butyllithium (n-BuLi), the substrate is first protected (typically as a methoxymethyl ether, MOM).

  • Causality of Selectivity: The oxygen lone pairs of the MOM group coordinate with the lithium cation ( Li+ ). This pre-equilibrium complex acts as an anchor, directing the strongly basic butyl anion exclusively to the adjacent C4 proton. Despite the electron-deficient pyridine ring, the proximity effect drastically lowers the activation energy for C4 deprotonation. Subsequent quenching with molecular iodine ( I2​ ) yields the C4-iodo product with near-perfect regioselectivity.

Green Alternative 1: Electrochemical Oxidative Iodination

Electrochemical iodination eliminates the need for cryogenic temperatures, highly reactive organometallics, and stoichiometric chemical oxidants.

  • Causality of Selectivity: In an undivided electrochemical cell, iodide ions (from inexpensive NaI) are anodically oxidized to generate highly electrophilic active iodine species ( I+ or I2​ -radical cations). The C3-hydroxyl group (unprotected) donates electron density into the pyridine ring via resonance, activating the ortho positions. While both C2 and C4 are activated, steric hindrance from the C5-chloro group and the bulkiness of the solvated I+ species can be tuned via solvent choice (e.g., MeCN/H2O) to favor C4 iodination. The cathodic reduction of protons to hydrogen gas naturally balances the redox cycle.

Green Alternative 2: Mechanochemical Solvent-Free Grinding

Mechanochemistry utilizes mechanical energy (milling/grinding) to drive chemical transformations in the solid state, entirely eliminating reaction solvents.

  • Causality of Selectivity: Solid I2​ is ground with a nitrate salt (e.g., AgNO3​ ). The mechanical sheer forces induce a solid-state reaction where the nitrate acts as a mild oxidant, generating reactive I+ species in situ. The lack of a solvation shell around the electrophile alters the transition state geometry, often leading to remarkably rapid EAS at the C4 position driven by the dense packing of the crystal lattice.

SyntheticPathways SM 5-Chloropyridin-3-ol DoM Traditional DoM (n-BuLi, -78°C) SM->DoM Protection (MOM-Cl) Electro Electrochemical (NaI, e-, RT) SM->Electro Direct Oxidation Mechano Mechanochemical (I2, AgNO3, Solid) SM->Mechano Solid-State EAS Product 5-Chloro-4-iodopyridin-3-ol DoM->Product Deprotection Electro->Product High Atom Economy Mechano->Product Zero Solvent Waste

Fig 1. Comparison of traditional and green synthetic pathways for 5-chloro-4-iodopyridin-3-ol.

Quantitative Performance Comparison

When evaluating these pathways for scale-up, researchers must weigh the absolute regiocontrol of DoM against the environmental and operational benefits of the green alternatives.

ParameterTraditional DoM [1]Electrochemical Iodination [2]Mechanochemical Grinding [3]
Reagents n-BuLi, I2​ , MOM-ClNaI, Electricity I2​ , AgNO3​
Conditions -78 °C, Anhydrous THFRoom Temp, MeCN/ H2​O Room Temp, Solvent-free
Step Count 3 (Protect, Iodinate, Deprotect)1 (Direct Iodination)1 (Direct Iodination)
Regioselectivity >98% (Exclusively C4)~85% (Minor C2-iodo byproduct)~88% (Minor C2-iodo byproduct)
E-Factor (Waste) High (>50 kg waste/kg product)Low (<10 kg waste/kg product)Very Low (<5 kg waste/kg product)
Scalability Poor (Cryogenic cooling limits)Excellent (Continuous flow compatible)Moderate (Heat dissipation issues)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical controls (TLC, NMR) are embedded to verify intermediate states before proceeding.

Protocol A: Traditional Directed ortho-Lithiation (DoM)

Objective: Achieve >98% regioselective C4-iodination via thermodynamic control.

  • Protection: Dissolve 5-chloropyridin-3-ol (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq) portion-wise. After 30 min, add MOM-Cl (1.1 eq) dropwise.

    • Validation Check: Run TLC (3:1 Hexanes/EtOAc). The highly polar starting material ( Rf​ ~0.1) should convert entirely to a less polar spot ( Rf​ ~0.6).

  • Lithiation: Dissolve the protected intermediate in strictly anhydrous THF under an Argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain stirring for 1 hour to ensure complete pre-equilibrium coordination and deprotonation.

  • Electrophilic Quench: Add a solution of I2​ (1.2 eq) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C, then allow warming to room temperature.

    • Validation Check: Quench an aliquot with aqueous Na2​S2​O3​ to destroy excess iodine. 1H NMR of the crude should show the complete disappearance of the C4 proton singlet (typically around 8.1 ppm).

  • Deprotection: Treat the crude mixture with 3M HCl in Methanol at 50 °C for 2 hours to cleave the MOM ether, yielding 5-chloro-4-iodopyridin-3-ol[1].

Protocol B: Green Electrochemical Oxidative Iodination

Objective: Achieve direct C4-iodination at room temperature without chemical oxidants.

  • Cell Setup: Equip an undivided electrochemical cell with two Platinum plate electrodes (1.0 × 1.0 cm²).

  • Reaction Mixture: Dissolve 5-chloropyridin-3-ol (1.0 eq) and NaI (2.0 eq) in a green solvent mixture of Acetonitrile/Water (9:1, 0.1 M substrate concentration). The NaI serves dual functionality as both the electrolyte and the iodine source.

  • Electrolysis: Apply a constant current of 5 mA/cm² at room temperature. Stir vigorously.

    • Causality of Current Density: Maintaining a low constant current prevents the over-oxidation of the substrate and avoids non-selective radical coupling pathways.

  • Monitoring & Workup: Monitor the reaction via TLC. Once the starting material is consumed (typically 3-4 hours, ~2.5 F/mol), disconnect the power. Wash the electrodes with ethanol. Remove the solvent in vacuo and purify via flash chromatography to separate the major C4-iodo product from trace C2-iodo isomers [2].

ElectrochemicalCell Anode Anode (+) Oxidation of I- ActiveI Active I+ Species Anode->ActiveI Generation Cathode Cathode (-) Reduction of H+ H2 Gas H2 Gas Cathode->H2 Gas +e- Iodide NaI (Electrolyte) Iodide->Anode -e- Substrate Substrate ActiveI->Substrate EAS Attack Substrate->Cathode H+ Migration Product Iodinated Product Substrate->Product -H+

Fig 2. Mechanism of electrochemical oxidative iodination in an undivided cell setup.

Expert Conclusion

The synthesis of 5-chloro-4-iodopyridin-3-ol highlights a classic trade-off in modern process chemistry. The Traditional DoM method remains the gold standard for absolute regiochemical fidelity, making it indispensable during early-stage discovery where impurity isolation is a bottleneck. However, its reliance on cryogenic infrastructure and highly reactive organolithiums makes it economically and environmentally punitive at scale.

Conversely, Electrochemical Oxidative Iodination represents a highly scalable, atom-economical alternative. By leveraging electricity as a traceless oxidant and NaI as a benign iodine source, the E-factor is drastically reduced. While researchers must account for a slight reduction in regioselectivity (requiring robust downstream crystallization or chromatography), the operational safety and sustainability profile make it the superior choice for late-stage process development and green manufacturing.

References

  • Ameriks, M. K., et al. (2016). Preparation of pyridin-3-ol derivatives as modulators of the histamine H3 receptor. United States Patent Application US20160115162A1. Google Patents.
  • Park, J. W., Kim, Y. H., & Kim, D. Y. (2020). Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. Synthetic Communications, 50(7), 1012-1019. Taylor & Francis. URL:[Link]

  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. MDPI. URL:[Link]

Safety & Regulatory Compliance

Safety

5-Chloro-4-iodopyridin-3-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-4-iodopyridin-3-ol As a highly substituted halogenated pyridine derivative, 5-Chloro-4-iodopyridin-3-ol is a critical building block in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-4-iodopyridin-3-ol

As a highly substituted halogenated pyridine derivative, 5-Chloro-4-iodopyridin-3-ol is a critical building block in drug development and synthetic chemistry workflows[1]. However, its unique structural features—combining a pyridine core with both chlorine and iodine substituents—present significant toxicological risks and mandate stringent, highly regulated disposal protocols[2][3].

This guide provides researchers and laboratory professionals with an authoritative, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and operational safety.

Phase 1: Chemical Profile & Mechanistic Toxicology

To safely manage 5-Chloro-4-iodopyridin-3-ol, operators must first understand the causality behind its hazard classifications.

Mechanistic Toxicology (Expertise & Causality): The toxicity of 5-Chloro-4-iodopyridin-3-ol is driven by its lipophilic nature, which allows for rapid absorption through intact skin and mucous membranes[4]. Once absorbed, halogenated pyridine derivatives are metabolized via N-oxidation by microsomal enzymes, a pathway known to exert hepatotoxic and genotoxic effects[4]. Furthermore, the compound is environmentally persistent; improper disposal or uncontrolled combustion generates highly toxic and corrosive hydrogen halide gases (HCl and HI) alongside nitrogen oxides (NOx)[3]. This dictates the absolute necessity for specialized high-temperature incineration[5].

Table 1: Quantitative Hazard & Operational Data

Parameter Value / Classification
Chemical Name 5-Chloro-4-iodopyridin-3-ol
CAS Number 1807171-86-3[2]
Molecular Weight 255.44 g/mol [1]
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[2]
Max Water Content (Liquid Waste) < 20%[6]

| Max Container Fill Capacity | 75%[6] |

Phase 2: Operational Handling & Pre-Disposal Logistics

To establish a self-validating safety system, all handling of 5-Chloro-4-iodopyridin-3-ol must strictly adhere to the following pre-disposal controls:

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood. Self-Validation: Before opening the container, verify the fume hood monitor displays a minimum face velocity of 100 fpm.

  • PPE Validation: Standard latex or thin nitrile gloves offer insufficient breakthrough times for halogenated organics, especially when dissolved in carrier solvents. Self-Validation: Implement a double-gloving protocol using heavy-duty composite or specialized nitrile gloves. Visually inspect gloves for degradation or swelling every 15 minutes during active handling.

Phase 3: Self-Validating Disposal Workflows

Environmental Protection Agency (EPA) regulations mandate the strict segregation of halogenated organic waste from non-halogenated streams[6]. Mixing 5-Chloro-4-iodopyridin-3-ol with non-halogenated solvents lowers the BTU (caloric) value of the waste stream, disrupting the high-temperature rotary kiln incineration required to completely break the robust carbon-halogen bonds[5][7].

Protocol A: Liquid Waste (Solvent Solutions)
  • Stream Segregation: Direct all solvent waste containing 5-Chloro-4-iodopyridin-3-ol exclusively into the "Halogenated Organic Waste" carboy.

  • Water Content Verification: Ensure the waste mixture contains less than 20% water[6].

    • Self-Validation: Observe the waste container for phase separation. A single, homogenous organic layer confirms acceptable water limits, preventing complications during incineration logistics.

  • Volume Management: Fill liquid waste containers to a maximum of 75% capacity[6].

    • Self-Validation: Visually confirm the liquid level remains below the container's shoulder. This ensures sufficient headspace for vapor expansion, preventing pressure-induced ruptures.

  • Labeling: Affix an EPA-compliant hazardous waste label detailing the exact halogenated constituents (e.g., "Contains: Dichloromethane, 5-Chloro-4-iodopyridin-3-ol").

Protocol B: Solid Waste (Powder & Consumables)
  • Collection: Sweep solid residues using a dedicated anti-static brush. Do not use compressed air, which will aerosolize the acutely toxic powder.

  • Primary Containment: Seal the collected solid waste in a chemically compatible, heavy-duty polyethylene (HDPE) container.

  • Consumable Disposal: Place all contaminated gloves, weigh boats, and filter papers into a dedicated solid hazardous waste bin.

Waste Segregation Decision Pathway

G Start 5-Chloro-4-iodopyridin-3-ol Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (Solvent Solution) State->Liquid SolidPack Seal in Compatible HDPE Container Solid->SolidPack LiquidSeg Segregate into Halogenated Stream (<20% Water) Liquid->LiquidSeg Labeling Apply EPA Hazardous Waste Label SolidPack->Labeling LiquidSeg->Labeling Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing Labeling->Incineration

Workflow for the segregation and disposal of 5-Chloro-4-iodopyridin-3-ol waste streams.

Phase 4: Emergency Spill Management

Because halogenated pyridines are environmentally persistent and can bioaccumulate, spills must be contained immediately to prevent environmental release[3].

  • Evacuate & Isolate: Immediately clear personnel from the vicinity and assess the scene[6]. If the spill is large or highly concentrated, contact the Laboratory Safety Coordinator.

  • Containment: For liquid solutions, surround the spill with a chemically inert, compatible absorbent (e.g., vermiculite or a commercial spill pad). Never use combustible materials like sawdust for halogenated oxidizable waste.

  • Neutralization & Collection: Carefully scoop the absorbed mixture into a hazardous waste bag using non-sparking tools. Treat all cleanup materials as Halogenated Organic Waste[6].

  • Validation: Swab the spill area with a compatible solvent (e.g., ethanol) and dispose of the swabs in the same waste stream. Self-Validation: A visual inspection of the dried surface under appropriate lighting should reveal zero crystalline residue, confirming complete decontamination.

Sources

Handling

Personal protective equipment for handling 5-Chloro-4-iodopyridin-3-ol

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) requires more than a cursory glance at a Safety Data Sheet (SDS)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 5-Chloro-4-iodopyridin-3-ol (CAS: 1807171-86-3) requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic chemistry, this compound is highly valued for cross-coupling reactions, but its unique structural features—combining a pyridine core with heavy halogen substituents—create specific toxicological and logistical challenges.

This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Chloro-4-iodopyridin-3-ol, grounded in mechanistic causality and regulatory standards.

Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand why the chemical is hazardous. 5-Chloro-4-iodopyridin-3-ol is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) [1].

The Causality of Exposure: The unsubstituted pyridine ring is a known central nervous system (CNS) depressant [2]. The addition of an iodine atom at the 4-position and a chlorine atom at the 5-position significantly increases the molecule's lipophilicity (LogP). This high lipophilicity allows the compound to rapidly partition into the stratum corneum and cross the epidermal barrier, making dermal exposure a primary vector for systemic toxicity . Once in the bloodstream, it easily crosses the blood-brain barrier, leading to the drowsiness, dizziness, and neurological depression characteristic of its STOT SE 3 designation [1].

Table 1: Quantitative Hazard Summary
Hazard ClassGHS CodeTarget Organ / EffectMechanistic Driver
Acute Toxicity H302, H312, H332SystemicHigh lipophilicity aids rapid absorption across mucous membranes and skin.
Skin Irritation H315EpidermisHalogenated heteroaromatics disrupt lipid bilayers in the skin.
Eye Irritation H319Cornea / ConjunctivaDirect tissue damage and pH disruption upon contact with ocular fluid.
STOT SE 3 H336Central Nervous SystemPyridine core crosses the blood-brain barrier, causing CNS depression.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic halogenated pyridines. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Table 2: Required PPE Specifications
PPE CategorySpecificationScientific Rationale (The "Why")
Dermal (Hands) Primary: Heavy-duty Nitrile (>8 mil) or Butyl Rubber.Secondary: 4-mil Nitrile inner glove.Standard 4-mil latex or thin nitrile gloves are highly susceptible to permeation by halogenated pyridines. Double-gloving provides a self-validating breach indicator: if the outer glove tears, the inner glove maintains the barrier while you decontaminate.
Ocular ANSI Z87.1 Splash Goggles.Safety glasses with side shields do not protect against vapor accumulation or fine aerosolized powders, which can cause severe eye irritation (H319).
Respiratory Fume hood (Face velocity: 80–120 fpm).Mitigates inhalation toxicity (H332). If handling outside a hood is unavoidable, a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges is mandatory [2].
Body Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated surfaces, isolating the wrists from dermal exposure (H312).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during the weighing and transfer of 5-Chloro-4-iodopyridin-3-ol.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently inward. Do not open the chemical container until airflow is visually confirmed.

Step 2: Static Control and Preparation

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood.

  • Rationale: Halogenated organic powders often carry a static charge. Using standard plastic weigh boats can cause the powder to repel and aerosolize, drastically increasing inhalation risk.

Step 3: Material Transfer

  • Action: Uncap the vial only when fully inside the hood. Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Action: Immediately recap the source vial before recording the final weight to minimize vapor release.

Step 4: Decontamination

  • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a disposable wipe dampened with a compatible solvent (e.g., acetone or methanol).

  • Action: Place the contaminated wipe directly into a designated Halogenated Waste container. Wash hands and forearms with soap and water immediately after removing gloves.

Spill Response & Disposal Plan

Because 5-Chloro-4-iodopyridin-3-ol contains both chlorine and iodine, it falls under strict environmental regulations regarding halogenated waste.

Disposal Logistics: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated solvent and solid waste cannot be utilized for standard fuel blending in cement kilns [3]. Combustion of this compound generates highly corrosive hydrohalic acids (Hydrogen Chloride and Hydrogen Iodide). Therefore, all waste containing this compound must be segregated into clearly labeled "Halogenated Waste" streams, which are legally required to be routed to specialized high-temperature incinerators (>1200 °C) equipped with acid gas scrubbers [4].

Spill Response Workflow: Below is the logical decision matrix for responding to a spill or exposure event involving this compound.

G Start Spill or Exposure Event 5-Chloro-4-iodopyridin-3-ol Assess Assess Event Type Start->Assess Skin Dermal Contact Assess->Skin Inhale Inhalation / Vapor Assess->Inhale Spill Bench/Hood Spill Assess->Spill SkinAct Remove PPE/Clothing Wash with soap & water (Do NOT use solvents on skin) Skin->SkinAct InhaleAct Move to fresh air Seek medical attention (Monitor for CNS depression) Inhale->InhaleAct SpillAct Absorb with inert material Transfer to Halogenated Waste (Do not sweep dry) Spill->SpillAct

Decision matrix for 5-Chloro-4-iodopyridin-3-ol exposure and spill response.

References

  • Title: 5-chloro-4-iodopyridin-3-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: PYRIDINE | Occupational Safety and Health Administration Source: OSHA Occupational Chemical Database URL: [Link]

  • Title: Halogenated Solvent Cleaners - Environmental Protection Agency Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Most solvent waste from US academic labs ends up in the air Source: Chemical & Engineering News (C&EN) / American Chemical Society (ACS) URL: [Link]

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